Product packaging for 2,6-Dichloroisonicotinamide(Cat. No.:CAS No. 89281-13-0)

2,6-Dichloroisonicotinamide

Cat. No.: B1350679
CAS No.: 89281-13-0
M. Wt: 191.01 g/mol
InChI Key: CFYBBFGXTQBLQV-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is of significant interest in scientific research, particularly in the fields of agricultural chemistry and medicinal chemistry. In agricultural research, derivatives based on the 2,6-dichloroisonicotinic acid scaffold are recognized as potent synthetic elicitors, which are compounds that can activate Systemic Acquired Resistance (SAR) in plants . SAR is a naturally occurring defense mechanism that makes plants more resistant to a broad spectrum of pathogens, including viruses, bacteria, and fungi . As a key intermediate, 2,6-Dichloroisonicotinicamide provides a versatile platform for the synthesis of novel compounds designed to protect crops by stimulating their innate immune systems . In a pharmacological context, the isonicotinamide core is a known structure in drug discovery. Research has identified it as a robust scaffold for developing small molecules that can act as dual modulators for nuclear receptors like FXR and GPBAR1, which are relevant to metabolic diseases . This highlights the compound's potential utility as a building block in the development of new therapeutic agents. The product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N2O B1350679 2,6-Dichloroisonicotinamide CAS No. 89281-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYBBFGXTQBLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381861
Record name 2,6-Dichloroisonicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89281-13-0
Record name 2,6-Dichloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloroisonicotinamide
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Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinamide, identified by the CAS Number 89281-13-0 , is a halogenated pyridine derivative that has garnered interest in various scientific fields, particularly in the development of novel agrochemicals and as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and an amide functional group, provides a unique scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers a comprehensive overview of the core properties, synthesis, and potential applications of this compound, providing researchers and drug development professionals with essential information for its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 89281-13-0[1]
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.02 g/mol [1]
Melting Point 202 °C[1]
Boiling Point (Predicted) 298.1 °C[1]
Appearance Solid[2]
Storage Room temperature, inert atmosphere[1]

Chemical Structure

The chemical structure of this compound is depicted below. The presence of the dichlorinated pyridine ring and the carboxamide group are key features that influence its reactivity and biological activity.

Synthesis_Workflow Citrazinic Acid Citrazinic Acid 2,6-Dichloroisonicotinic Acid 2,6-Dichloroisonicotinic Acid Citrazinic Acid->2,6-Dichloroisonicotinic Acid Chlorination (e.g., POCl₃) This compound This compound 2,6-Dichloroisonicotinic Acid->this compound Amidation (e.g., SOCl₂, NH₃) Applications This compound This compound Agrochemicals Agrochemicals This compound->Agrochemicals Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Herbicides Herbicides Agrochemicals->Herbicides Plant Activators (SAR) Plant Activators (SAR) Agrochemicals->Plant Activators (SAR) Antiviral Agents Antiviral Agents Medicinal Chemistry->Antiviral Agents Antifungal Agents Antifungal Agents Medicinal Chemistry->Antifungal Agents

References

Synthesis of 2,6-Dichloroisonicotinamide from 2,6-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 2,6-Dichloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The primary focus is on the robust and widely applicable method of converting 2,6-dichloroisonicotinic acid into its corresponding primary amide via an acyl chloride intermediate. This document details the underlying chemical principles, reagent selection, a step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction and Reaction Overview

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Amide derivatives of 2,6-dichloroisonicotinic acid have shown potential as inducers of systemic acquired resistance (SAR) in plants, a crucial mechanism for protecting crops against pathogens[1]. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia is generally infeasible as it results in a non-reactive ammonium carboxylate salt[2][3].

To overcome this, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. A classic and highly effective method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]. The resulting acyl chloride is a potent electrophile that readily reacts with a nucleophile, in this case, an ammonia source, to yield the desired amide.

The overall two-step, one-pot transformation is as follows:

Step 1: Acyl Chloride Formation

2,6-Dichloroisonicotinic Acid reacts with Thionyl Chloride to form 2,6-Dichloroisonicotinoyl Chloride.

Step 2: Amidation

2,6-Dichloroisonicotinoyl Chloride reacts with Ammonia to form this compound.

Mechanistic Insights and Rationale for Reagent Selection

Activation of the Carboxylic Acid

The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group[4]. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion for several key reasons[6]:

  • High Reactivity: It readily converts carboxylic acids into highly reactive acyl chlorides.

  • Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6].

  • Cost-Effectiveness: It is an inexpensive and readily available reagent suitable for both small-scale and large-scale synthesis.[7].

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent rearrangement to form the acyl chloride and the gaseous byproducts. A catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be used to accelerate this reaction.

The Amidation Step

Once the acyl chloride is formed, it is not typically isolated but is reacted in situ. The introduction of an ammonia source, such as aqueous ammonium hydroxide or ammonia dissolved in an organic solvent, provides the nucleophile (NH₃) for the final step.

The key considerations for this step are:

  • Stoichiometry: At least two equivalents of ammonia are required. The first equivalent acts as the nucleophile to form the amide, while the second equivalent acts as a base to neutralize the HCl byproduct generated during the reaction[5]. Using an excess of the ammonia source helps to ensure the complete conversion of the acyl chloride.

  • Temperature Control: The reaction of an acyl chloride with ammonia is highly exothermic. The addition of the ammonia source must be done slowly and at a reduced temperature (e.g., 0-5 °C) to control the reaction rate, prevent the formation of side products, and ensure safety.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2,6-Dichloroisonicotinic Acid192.0010.0 g1.0
Thionyl Chloride (SOCl₂)118.976.5 mL (10.7 g)1.73
Toluene (anhydrous)-100 mL-
Ammonium Hydroxide (28-30%)-~30 mLExcess
Deionized Water-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol).

  • Acyl Chloride Formation: Add anhydrous toluene (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (6.5 mL, 89.9 mmol) at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The completion of this step results in a solution of 2,6-dichloroisonicotinoyl chloride.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-water bath to 0-5 °C.

  • Amidation: Slowly and carefully add concentrated ammonium hydroxide (~30 mL) dropwise to the cooled reaction mixture. Caution: This addition is highly exothermic and will cause vigorous gas evolution. Maintain the internal temperature below 10 °C throughout the addition.

  • Precipitation and Isolation: Upon addition of ammonia, a solid precipitate of this compound will form. Continue stirring the slurry in the ice bath for an additional 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and a small amount of cold toluene to remove residual impurities.

  • Drying: Dry the white solid product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Start 2,6-Dichloroisonicotinic Acid Step1 Acyl Chloride Formation (Reflux, 2-4h) Start->Step1 Reagent1 SOCl₂ Toluene Reagent1->Step1 Intermediate 2,6-Dichloroisonicotinoyl Chloride (in situ) Step1->Intermediate Step2 Amidation (0-5 °C) Intermediate->Step2 Reagent2 Conc. NH₄OH Reagent2->Step2 Product This compound (Solid Product) Step2->Product Workup Filtration & Drying Product->Workup Final Purified Product Workup->Final

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) should show a characteristic singlet for the two equivalent aromatic protons and two broad singlets for the -NH₂ protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide (typically ~1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

Safety Considerations

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction must be performed in a fume hood, and the exhaust gases should be passed through a scrubber containing a basic solution.

  • Ammonium Hydroxide (Conc.): Is corrosive and has a pungent odor. Handle with care in a fume hood.

  • Exothermic Reactions: Both the formation of the acyl chloride (when catalyzed) and its subsequent reaction with ammonia are exothermic. Proper temperature control is essential to prevent runaway reactions.

Troubleshooting

  • Low Yield: May result from incomplete formation of the acyl chloride (extend reflux time or use a catalyst like DMF), or loss of product during workup. Ensure the product is fully precipitated before filtration.

  • Impure Product: If the product is discolored or has a low melting point, impurities may be present. These could include unreacted starting material or side products. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

References

2,6-Dichloroisonicotinamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Molecular Structure, Properties, and Applications

Executive Summary: this compound is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing chloro substituents and the amide functionality on the pyridine ring, make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, offering a technical resource for researchers and development professionals.

Introduction to this compound

This compound, a member of the pyridine carboxamide class, is a compound of significant interest due to its functionalized heterocyclic scaffold. The pyridine ring is a common motif in bioactive molecules, and the presence of two chlorine atoms at the 2 and 6 positions drastically influences the ring's reactivity, making it susceptible to nucleophilic substitution. This reactivity, combined with the versatile amide group at the 4-position, establishes this compound as a key intermediate in the synthesis of more complex molecular architectures. Its utility is particularly noted in the creation of antiviral and antifungal agents and as a foundational component for certain herbicides and plant growth regulators.[1]

Molecular Structure and Physicochemical Properties

The structural and chemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications.

Molecular Formula and Structure

The molecular formula for this compound is C₆H₄Cl₂N₂O.[2] Its IUPAC name is 2,6-dichloropyridine-4-carboxamide.[2] The core of the molecule is a pyridine ring, with chlorine atoms substituting the hydrogen atoms at positions 2 and 6, and a carboxamide group at position 4.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction planning, and analytical method development.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂OPubChem[2]
Molecular Weight 191.01 g/mol ECHEMI[3]
Monoisotopic Mass 189.9700681 DaECHEMI[3]
Melting Point 202 °CMySkinRecipes[1]
Boiling Point (Predicted) 298.1 °CMySkinRecipes[1]
IUPAC Name 2,6-dichloropyridine-4-carboxamidePubChem[2]
CAS Number 89281-13-0ECHEMI[3]

Synthesis and Purification

The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. A reliable method for preparing this precursor from citrazinic acid has been documented.[4]

Synthesis of Precursor: 2,6-Dichloroisonicotinic Acid

The conversion of a dihydroxy pyridine to a dichloro derivative is a standard transformation in heterocyclic chemistry. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is effective for this purpose. The causality behind this choice lies in the ability of POCl₃ to act as both a chlorinating and dehydrating agent, efficiently replacing hydroxyl groups with chlorine atoms.

Experimental Protocol: [4]

  • Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess). The tetraethylammonium chloride serves as a phase-transfer catalyst and helps to improve the solubility and reactivity of the starting material.

  • Heat the reaction mixture at 130 °C for 18 hours with constant stirring.

  • Increase the temperature to 145 °C and continue the reaction for an additional 2 hours to ensure complete conversion.

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and must be performed with caution in a well-ventilated fume hood.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the product, 2,6-dichloroisonicotinic acid, as a white solid (yield reported: 89%).[4]

Conceptual Amidation to this compound

The conversion of the resulting 2,6-dichloroisonicotinic acid to the target amide can be achieved through several standard synthetic methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

  • Activation: React 2,6-dichloroisonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. This step is critical as the acyl chloride is much more electrophilic and susceptible to nucleophilic attack by ammonia than the parent carboxylic acid.

  • Amination: Bubble ammonia gas through the solution containing the acyl chloride, or add an aqueous solution of ammonium hydroxide, to form the primary amide, this compound.

Synthesis and Purification Workflow

Synthesis_Workflow Start Citrazinic Acid + POCl₃ Reaction1 Heating at 130-145°C (Chlorination) Start->Reaction1 Quench Quenching with Ice Reaction1->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Drying Drying (MgSO₄) & Concentration Extraction->Drying Precursor Product: 2,6-Dichloroisonicotinic Acid Drying->Precursor Activation Activation (e.g., SOCl₂) Precursor->Activation Amidation Amidation (NH₃) Activation->Amidation Purification Purification (Recrystallization/Chromatography) Amidation->Purification FinalProduct Final Product: This compound Purification->FinalProduct QC QC Analysis (NMR, MS, IR) FinalProduct->QC

Caption: General workflow for synthesis and purification.

Spectroscopic Analysis (Theoretical)

Spectroscopic analysis is indispensable for structure elucidation and purity confirmation. While specific experimental data is not provided, the expected spectral features can be predicted based on the molecule's structure. These techniques validate the successful synthesis of the target compound.[5][6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecule's mass (~190 g/mol ). A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms. Fragmentation would likely involve the loss of Cl, NH₂, and the CO group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

  • N-H Stretch: The amide group should exhibit two distinct peaks in the range of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks is characteristic of a primary amide.

  • C=O Stretch (Amide I band): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹ for the carbonyl stretch.

  • N-H Bend (Amide II band): A peak around 1600-1640 cm⁻¹ is expected due to the N-H bending vibration.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of C-Cl bonds.

  • Aromatic C-H and C=C/C=N Stretches: Peaks corresponding to aromatic C-H stretching would appear just above 3000 cm⁻¹, while ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Due to the molecule's symmetry, the two protons on the pyridine ring (at C3 and C5) are chemically equivalent. Therefore, a single signal, a singlet, would be expected for these two protons. Its chemical shift would be downfield (likely > 8.0 ppm) due to the deshielding effects of the electronegative nitrogen atom and chlorine atoms. The two protons on the amide nitrogen (-NH₂) may appear as a broad singlet, and its chemical shift would be variable depending on the solvent and concentration.

  • ¹³C NMR: Four distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum:

    • One signal for the carbonyl carbon (C=O), expected around 160-170 ppm.

    • Three signals for the aromatic carbons: one for the two equivalent chlorinated carbons (C2/C6), one for the two equivalent protonated carbons (C3/C5), and one for the carbon bearing the amide group (C4). The carbons attached to chlorine would be significantly shifted downfield.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas of chemical research.

Role as a Synthetic Building Block

The primary application of this compound is as a versatile synthetic intermediate.[1] The chlorine atoms are good leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functionalities (e.g., amines, alkoxides, thiols) at the 2 and 6 positions, enabling the construction of a diverse library of substituted pyridine derivatives for screening in drug discovery programs.

Potential in Agrochemicals

The related compound, 2,6-dichloroisonicotinic acid, and its derivatives have been investigated as inducers of systemic acquired resistance (SAR) in plants.[7] SAR is a plant's natural defense mechanism against pathogens. This suggests that this compound could serve as a scaffold for developing new agrochemicals that protect crops by stimulating their innate immunity rather than acting as direct pesticides.[7]

Utility in Drug Discovery Scaffolding

Halogenated heterocyclic compounds are prevalent in medicinal chemistry. The chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. They also enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. As such, the 2,6-dichloropyridine scaffold is a privileged structure for targeting a wide range of biological targets, and the amide functionality provides a handle for further derivatization to optimize potency and pharmacokinetic properties. The use of such scaffolds is a key strategy in modern model-informed drug development.[8][9]

Conclusion

This compound is a strategically important chemical compound characterized by a reactive dichloropyridine core and a versatile amide handle. Its well-defined molecular structure and physicochemical properties, combined with established synthetic routes to its precursors, make it a readily accessible building block for advanced chemical synthesis. The theoretical spectroscopic profile provides a clear roadmap for its characterization. Its demonstrated utility and potential in the synthesis of pharmaceutical and agrochemical agents underscore its value to the scientific research and drug development communities.

References

Physical and chemical properties of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 2,6-Dichloroisonicotinamide

Abstract

This technical guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline validated synthesis and purification protocols, and detail robust analytical methods for its characterization. Furthermore, this guide will delve into the compound's chemical reactivity, highlighting its utility in the synthesis of novel bioactive molecules. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the full potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and functional materials. Among the functionalized pyridines, this compound stands out due to its unique electronic and steric properties. The two chlorine atoms at the 2 and 6 positions significantly influence the reactivity of the pyridine ring and the amide functionality, making it a versatile intermediate for further chemical modifications. Its structural features allow for targeted derivatization, enabling the exploration of new chemical spaces in drug discovery and the development of advanced materials. This guide serves as a comprehensive resource for understanding and utilizing this compound in a research and development setting. It is used as a precursor in the synthesis of pharmaceuticals, particularly in the creation of antiviral and antifungal medications.[1] Additionally, it plays a significant role in the development of agrochemicals, serving as a fundamental component for certain herbicides and plant growth regulators.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and formulation. This compound is a solid at room temperature, and its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.02 g/mol [1]
CAS Number 89281-13-0[1]
Appearance Solid[2]
Melting Point 202 °C[1][3][4]
Boiling Point 298.1 °C (Predicted)[1]
Density 1.524 g/cm³[3][4]
Flash Point 134.1 °C[3][4]
InChI Key CFYBBFGXTQBLQV-UHFFFAOYSA-N[5]
SMILES NC(=O)c1cc(Cl)nc(Cl)c1[5]
Storage Room temperature, inert atmosphere[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. The following protocol describes a reliable method for its preparation and subsequent purification.

Synthesis of 2,6-Dichloroisonicotinic Acid

A common route for synthesizing 2,6-dichloroisonicotinic acid involves the chlorination of citrazinic acid.[6]

Protocol:

  • Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride.[6]

  • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[6]

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the reaction.[6]

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[6]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

  • Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[6]

Amidation of 2,6-Dichloroisonicotinic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through standard amidation procedures, often involving activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol:

  • Dissolve 2,6-dichloroisonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, isopropanol).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Diagram: Synthetic and Analytical Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization s1 Chlorination of Citrazinic Acid s2 Amidation Reaction s1->s2 Formation of Carboxylic Acid s3 Recrystallization s2->s3 Crude Product a1 NMR Spectroscopy (¹H, ¹³C) s3->a1 Purified Product a2 Mass Spectrometry (MS) a1->a2 a3 Infrared Spectroscopy (IR) a2->a3 a4 Purity Assessment (HPLC/LC-MS) a3->a4

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. In a deuterated solvent like DMSO-d₆, the two equivalent aromatic protons on the pyridine ring would appear as a singlet. The two amide protons would likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carbonyl carbon of the amide, the two equivalent chlorinated carbons of the pyridine ring, the two equivalent CH carbons, and the carbon at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The exact mass is 189.97000.[3][4] The isotopic pattern due to the presence of two chlorine atoms will be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations for the primary amide.

  • C=O stretching vibration of the amide carbonyl group.

  • C-Cl stretching vibrations.

  • Aromatic C=C and C=N stretching vibrations.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is largely dictated by the two chlorine substituents and the amide group. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for introducing a wide variety of functional groups. This makes it a valuable scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.[8]

The amide group can also be subjected to various chemical transformations, further expanding the diversity of accessible derivatives. The strategic modification of this compound has been explored in the development of various therapeutic agents. Its structure allows for easy modification in organic synthesis, making it valuable in research laboratories for creating new bioactive compounds.[1]

Diagram: Reactivity and Derivatization Pathways

G cluster_reactivity Key Reactive Sites cluster_applications Potential Applications start This compound r1 Nucleophilic Aromatic Substitution (at C2 and C6 positions) start->r1 r2 Amide Group Transformations start->r2 a1 Antiviral Agents r1->a1 a2 Antifungal Agents r1->a2 a3 Agrochemicals r1->a3 a4 Novel Bioactive Molecules r2->a4

Caption: Reactivity of this compound and its utility in synthesizing diverse compounds.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is important to handle the compound in a well-ventilated area or in a closed system.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][9]

  • Handling: Avoid getting the compound in the eyes, on the skin, or on clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2][9] Do not eat, drink, or smoke when using this product.[2][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][9] Store locked up.[2][9]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[9]

    • Skin: Wash off immediately with plenty of soap and water.[2]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

  • Fire Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Conclusion

This compound is a chemical intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets. Within this class, the 2,6-dichloroisonicotinamide scaffold emerges as a particularly compelling building block for drug discovery. Its strategic placement of reactive chlorine atoms and a modifiable carboxamide handle provides a versatile platform for generating diverse molecular libraries. This guide offers an in-depth exploration of the synthetic utility and therapeutic potential of this compound, focusing on its application in the development of kinase inhibitors for oncology and novel anti-inflammatory agents. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and analyze the structure-activity relationships that drive lead optimization.

The this compound Scaffold: A Privileged Starting Point

This compound (C₆H₄Cl₂N₂O) is a derivative of isonicotinic acid characterized by two chlorine substituents flanking the pyridine nitrogen and a primary amide at the C4 position. This specific arrangement of functional groups is not arbitrary; it imparts a highly desirable set of chemical properties for drug development.

  • The Amide (C4 Position): The primary amide is a versatile functional group. The nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which is crucial for anchoring a molecule within a protein's binding site. Furthermore, the amide bond is synthetically tractable, allowing for the straightforward attachment of various R-groups to explore different chemical spaces and modulate pharmacokinetic properties.

  • The Dichloro-Substituents (C2/C6 Positions): The chlorine atoms are the scaffold's key to diversification. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of a wide range of substituents (amines, thiols, alkoxides), enabling fine-tuning of a compound's biological activity, selectivity, and physical properties. The electron-withdrawing nature of the chlorines also activates the pyridine ring, making these SNAr reactions efficient.

This trifunctional nature makes this compound a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target, thereby increasing the hit rate in screening campaigns.[1][2]

Core Synthetic Strategies and Methodologies

The successful application of the this compound scaffold hinges on the precise and efficient execution of key chemical transformations. The following protocols are designed to be self-validating, with clear causality for each step.

Synthesis of the Core Scaffold

The primary amide is typically installed from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid.

Protocol 2.1.1: Preparation of 2,6-Dichloroisonicotinoyl Chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acyl chloride is the first step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Methodology:

    • Suspend 2,6-dichloroisonicotinic acid (1.0 eq) in toluene (5 mL per gram of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which is often used immediately in the next step.

Protocol 2.1.2: Amidation to form this compound

  • Rationale: The highly reactive acyl chloride readily reacts with an ammonia source to form the stable primary amide.

  • Methodology:

    • Dissolve the crude 2,6-dichloroisonicotinoyl chloride from the previous step in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.[3]

Diversification via Nucleophilic Aromatic Substitution (SNAr)

The true power of the scaffold lies in the selective displacement of its chlorine atoms. This allows for the creation of a large library of analogs from a single, common intermediate.

Protocol 2.2.1: Mono-substitution at the C2/C6 Position

  • Rationale: By using a stoichiometric amount of a nucleophile, it is often possible to achieve mono-substitution. The reaction is driven by the electron-deficient nature of the pyridine ring, which is further enhanced by the chlorine atoms and the ring nitrogen.

  • Methodology:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

    • Add a suitable amine or thiol nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

    • Heat the reaction mixture to 80-120°C. The optimal temperature depends on the nucleophilicity of the incoming group.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry, and concentrate.

    • Purify the product via silica gel column chromatography to isolate the mono-substituted product.

Application in Oncology: The Pursuit of Selective Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The 2,6-disubstituted pyridine motif is a well-established hinge-binding scaffold in many FDA-approved kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction.

The this compound scaffold provides an ideal starting point for creating kinase inhibitors. One chlorine can be displaced to install a group that interacts with the hinge region, while the other position and the amide can be modified to achieve selectivity and occupy other regions of the ATP binding site.

G cluster_workflow Kinase Inhibitor Synthesis Workflow Start This compound SNAr S(N)Ar Reaction (e.g., with R1-NH2) Start->SNAr Step 1: Core Modification Amide_Mod Amide Modification (e.g., Alkylation/Acylation) SNAr->Amide_Mod Step 2: Further Diversification Library Diverse Library of Potential Kinase Inhibitors Amide_Mod->Library Screening In Vitro Kinase Screening (IC50) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: A generalized workflow for developing kinase inhibitors from the core scaffold.

Biological Evaluation: In Vitro Kinase Inhibition Assay
  • Rationale: A primary screen is required to determine if the synthesized compounds can inhibit the target kinase's activity. A common method is a fluorescence polarization (FP) assay, which measures the displacement of a fluorescently labeled ligand from the kinase's active site.[4]

  • Methodology (FP-based):

    • To the wells of a 384-well plate, add the target kinase enzyme in assay buffer.

    • Add the synthesized compounds from a dilution series (e.g., 10 µM to 1 nM final concentration).

    • Add a fluorescently labeled ATP-competitive tracer molecule.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates that the compound has displaced the tracer, signifying inhibition.

    • Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Illustrative Structure-Activity Relationship (SAR) Data

To demonstrate the process of lead optimization, consider the following hypothetical data for a series of compounds targeting VEGFR2, a key kinase in angiogenesis.

Compound IDR¹ (at C2)R² (at Amide-N)VEGFR2 IC₅₀ (nM)
1a -Cl-H>10,000
1b 4-fluoroaniline-H850
1c 4-fluoroaniline-Methyl550
1d 3-chloroaniline-H1,200
1e 4-fluoroanilineCyclopropylmethyl150
  • Analysis:

    • The parent scaffold (1a ) is inactive, confirming the need for modification.

    • Displacing a chlorine with 4-fluoroaniline (1b ) introduces significant activity, likely by forming a key interaction in the kinase active site.

    • Small alkylation on the amide nitrogen (1c , 1e ) improves potency, suggesting this position can be used to explore a nearby hydrophobic pocket. The cyclopropylmethyl group in 1e is significantly better than a simple methyl, guiding future synthetic efforts.

    • Changing the aniline substituent (1d ) reduces potency, indicating that the electronics and sterics of this group are important for binding.

Application in Inflammation: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[5] Nicotinamide derivatives have been explored as potential anti-inflammatory agents, and the this compound scaffold offers a robust platform for developing novel COX inhibitors.[6]

G cluster_pathway COX Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by a potential therapeutic agent.

Biological Evaluation: In Vivo Anti-Inflammatory Assay
  • Rationale: To assess the in vivo efficacy of synthesized compounds, the carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation assay.[7] The reduction in swelling of the paw is a direct measure of the compound's anti-inflammatory effect.

  • Methodology:

    • Acclimatize male Wistar rats for one week.

    • Group the animals (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups.

    • Administer the test compounds or vehicle orally (p.o.) at a predetermined dose.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

    • Measure the paw volume immediately after injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Conclusion and Future Perspectives

The this compound scaffold represents a potent and versatile starting point for medicinal chemistry campaigns. Its predictable reactivity allows for the systematic and efficient generation of diverse chemical libraries. We have demonstrated its potential in two major therapeutic areas: oncology, through the development of kinase inhibitors, and inflammation, by targeting the COX pathway. The key to unlocking its full potential lies in a deep understanding of its synthetic tractability coupled with robust biological evaluation to build clear and actionable structure-activity relationships. Future efforts could expand its application to other target classes, such as GPCRs or epigenetic targets, further cementing the role of this privileged scaffold in the future of drug discovery.

References

The Versatile Virtuoso: A Technical Guide to 2,6-Dichloroisonicotinamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Dichlorinated Pyridine

In the vast and ever-expanding landscape of organic synthesis, the true measure of a building block's value lies in its predictable reactivity and versatile functionality. 2,6-Dichloroisonicotinamide, a seemingly unassuming dichlorinated pyridine derivative, has steadily emerged as a cornerstone for the construction of complex molecular architectures. Its strategic placement of reactive chloro-substituents, flanking a central amide moiety, offers a unique and powerful platform for the selective introduction of diverse functionalities. This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of reactions. Instead, it delves into the core principles governing the reactivity of this scaffold, providing not only detailed, field-tested protocols but also the crucial mechanistic rationale that underpins each experimental choice. Our aim is to empower you, the synthetic chemist, to harness the full potential of this remarkable building block.

Core Characteristics: A Physicochemical Portrait

A thorough understanding of a molecule's physical and chemical properties is paramount to its effective application in synthesis. The interplay of the electron-withdrawing chloro groups and the amide functionality in this compound dictates its solubility, reactivity, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.01 g/mol [1]
Melting Point 202 °CMySkinRecipes
Boiling Point (Predicted) 298.1 °CMySkinRecipes
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 56 Ų[1]
Appearance Off-white to beige powderChemicalBook

This data provides a foundational understanding for solvent selection, reaction temperature considerations, and purification strategies.

The Synthetic Chemist's Toolkit: Key Transformations of this compound

The true synthetic utility of this compound is realized through a series of robust and high-yielding transformations. The two chlorine atoms, positioned at the electron-deficient 2 and 6 positions of the pyridine ring, are prime sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-withdrawing nature of the pyridine nitrogen and the two chloro-substituents renders the C2 and C6 positions highly susceptible to nucleophilic attack. This makes SNAr reactions a straightforward and efficient method for introducing a wide range of nucleophiles.

Mechanistic Insight: The reaction proceeds through a Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The stability of this intermediate is the driving force of the reaction. For 2,6-dichloropyridines, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen, significantly stabilizing the intermediate and facilitating the substitution.[2]

SNAr_Mechanism

Experimental Protocol: Mono-amination of this compound

This protocol describes a typical procedure for the mono-amination of this compound, a common step in the synthesis of various bioactive molecules.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the desired amine (1.1 - 2.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to a temperature between 150-200 °C for 30-60 minutes.[2] The use of microwave irradiation significantly accelerates the reaction, often leading to cleaner conversions and shorter reaction times compared to conventional heating.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis. This compound is an excellent substrate for two of the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron species and an organic halide. This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can influence the reaction rate and selectivity.

  • Base: A base is required to activate the organoboron species, making it more nucleophilic for the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the mono-arylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a suitable phosphine ligand like SPhos (0.04 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It offers a highly versatile and efficient alternative to traditional methods for synthesizing aryl amines.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[6]

Buchwald_Hartwig_Amination

Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

This protocol outlines a general procedure for the mono-amination of this compound using the Buchwald-Hartwig methodology.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq.).

  • Base and Solvent Addition: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Inert Atmosphere and Solvent: Seal the tube, and evacuate and backfill with an inert gas. Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by flash column chromatography.

Synthesis of the Precursor: 2,6-Dichloroisonicotinic Acid

The direct precursor to this compound is 2,6-dichloroisonicotinic acid. A reliable synthesis of this starting material is crucial for any subsequent chemistry. A common and effective method involves the chlorination of citrazinic acid.[7]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

Step-by-Step Methodology: [7]

  • Reaction Mixture: Suspend citrazinic acid (1.0 eq.) and tetraethylammonium chloride (1.0 eq.) in phosphorus oxychloride (POCl₃, in excess).

  • Heating: Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to afford 2,6-dichloroisonicotinic acid as a solid.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry and materials science. The ability to selectively functionalize the 2 and 6 positions allows for the creation of diverse libraries of compounds for biological screening. For instance, isonicotinamide derivatives have been investigated for their potential as systemic acquired resistance (SAR) inducers in plants.[8] Furthermore, the rigid pyridine core is an attractive scaffold for the development of inhibitors for various enzymes and receptors.

Conclusion: A Building Block of Strategic Importance

This compound has firmly established itself as a versatile and valuable building block in the synthetic chemist's arsenal. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the ability to perform these transformations sequentially and with high regioselectivity, provides a powerful strategy for the synthesis of complex and functionally diverse molecules. By understanding the mechanistic principles that govern its reactivity, researchers can continue to unlock new and innovative applications for this remarkable compound in the pursuit of novel therapeutics and advanced materials.

References

A Technical Guide to the Spectroscopic Profile of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

2,6-Dichloroisonicotinamide is a halogenated pyridine derivative with the molecular formula C₆H₄Cl₂N₂O. Its structure is characterized by a pyridine ring substituted at the 2 and 6 positions with chlorine atoms and a carboxamide group at the 4-position. This substitution pattern creates a molecule with C₂ᵥ symmetry, which significantly simplifies its expected NMR spectra. The chlorine atoms, being strongly electronegative and electron-withdrawing, profoundly influence the electronic environment of the pyridine ring, which is reflected in the spectral data. Understanding this spectroscopic profile is paramount for identity confirmation, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows.

Molecular Structure Visualization

2_6_Dichloroisonicotinamide Figure 1. Structure of this compound N1 N C6 C N1->C6 C2 C C2->N1 Cl2 Cl C2->Cl2 C3 C C3->C2 H3 H C3->H3 C4 C C4->C3 C7 C C4->C7 C5 C C5->C4 H5 H C5->H5 C6->C5 Cl6 Cl C6->Cl6 O8 O C7->O8 N9 N C7->N9 H9a H N9->H9a H9b H N9->H9b p1 p2 p3 G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Instrument Setup (Shim, Lock, Tune) A->B C 1H NMR Acquisition (16-32 scans) B->C D 13C NMR Acquisition (Proton Decoupled, >512 scans) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Integration, Peak Picking, Assignment) E->F G M [M]⁺· m/z 190/192/194 M_NH2 [M - NH₂]⁺ m/z 174/176/178 M->M_NH2 - •NH₂ M_Cl [M - Cl]⁺ m/z 155/157 M->M_Cl - •Cl M_NH2_CO [M - NH₂ - CO]⁺ m/z 146/148/150 M_NH2->M_NH2_CO - CO

A Technical Guide to the Thermal Stability and Degradation of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloroisonicotinamide is a halogenated pyridine derivative of significant interest within the pharmaceutical and agrochemical industries. Its chemical structure, characterized by a pyridine ring substituted with two chlorine atoms and an amide group, imparts specific physicochemical properties that are crucial for its biological activity. However, this structural arrangement also dictates its susceptibility to degradation under various environmental and processing stressors, with thermal stability being a paramount concern. Understanding the thermal behavior of this compound is critical for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and formulation to storage and application.

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of this compound. Drawing upon established principles of physical organic chemistry and data from analogous structures, this document will explore its anticipated thermal decomposition pathways, the influence of environmental factors on its stability, and the analytical methodologies employed to characterize its degradation profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with the thermal lability of this important molecule.

Section 1: Theoretical Thermal Stability Profile

The thermal stability of an organic molecule is intrinsically linked to its bond dissociation energies. In the case of this compound, the primary sites of potential thermal degradation are the carbon-chlorine (C-Cl) bonds and the amide functional group. The pyridine ring itself is relatively stable due to its aromaticity.

Predicted Onset of Thermal Decomposition

Based on thermal analyses of related chlorinated aromatic and heterocyclic compounds, the onset of thermal decomposition for this compound under an inert atmosphere is anticipated to be in the range of 200-300°C. The presence of two electron-withdrawing chlorine atoms can influence the thermal stability of the pyridine ring. Thermal analysis of isonicotinamide and its metal complexes has shown that the isonicotinamide moiety can exhibit thermal events such as melting and decomposition at temperatures above 200°C.[1]

Key Analytical Techniques for Thermal Analysis

A thorough investigation of the thermal stability of this compound necessitates the use of advanced thermoanalytical techniques.

  • Thermogravimetric Analysis (TGA): TGA is a fundamental technique for determining the temperature at which a material begins to lose mass due to decomposition. It provides quantitative information about the thermal stability and can reveal the number of decomposition steps.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect endothermic events such as melting and exothermic events such as decomposition. For isonicotinamide, DSC has been used to study its polymorphic forms and their transitions.[2][3]

  • Hyphenated Techniques (TGA-MS, TGA-FTIR): To identify the gaseous products evolved during decomposition, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). This provides invaluable information for elucidating the degradation pathways.[4]

Section 2: Postulated Degradation Pathways

Thermal Degradation

Under thermal stress, the primary degradation pathways are expected to involve the cleavage of the C-Cl bonds and reactions of the amide group.

  • Dechlorination: Homolytic cleavage of the C-Cl bond can generate radical intermediates, which can then undergo further reactions. Reductive dechlorination is a known degradation pathway for chlorinated pyridines.[7]

  • Amide Group Reactions: The amide group can undergo hydrolysis at elevated temperatures in the presence of moisture, yielding 2,6-dichloroisonicotinic acid. Dehydration of the amide to a nitrile (2,6-dichloro-4-cyanopyridine) is also a possibility, though typically requiring more forcing conditions.

  • Ring Opening: At very high temperatures, fragmentation and opening of the pyridine ring can occur.

Below is a diagram illustrating a plausible thermal degradation workflow.

G cluster_0 Thermal Stress cluster_1 Primary Degradation cluster_2 Secondary Degradation Products cluster_3 Further Degradation 2_6_Dichloroisonicotinamide This compound Dechlorination Dechlorination (Radical Intermediates) 2_6_Dichloroisonicotinamide->Dechlorination High Temp Amide_Hydrolysis Amide Hydrolysis (with moisture) 2_6_Dichloroisonicotinamide->Amide_Hydrolysis Temp + H2O Amide_Dehydration Amide Dehydration 2_6_Dichloroisonicotinamide->Amide_Dehydration High Temp Monochloro_Derivatives Monochloro-isonicotinamide Dechlorination->Monochloro_Derivatives 2_6_Dichloroisonicotinic_Acid 2,6-Dichloroisonicotinic Acid Amide_Hydrolysis->2_6_Dichloroisonicotinic_Acid 2_6_Dichloro_4_cyanopyridine 2,6-Dichloro-4-cyanopyridine Amide_Dehydration->2_6_Dichloro_4_cyanopyridine Isonicotinamide Isonicotinamide Monochloro_Derivatives->Isonicotinamide Ring_Opening Ring Opening Products (e.g., CO, CO2, HCl, NOx) Isonicotinamide->Ring_Opening 2_6_Dichloroisonicotinic_Acid->Ring_Opening 2_6_Dichloro_4_cyanopyridine->Ring_Opening

Caption: Plausible thermal degradation pathways of this compound.

Hydrolytic Degradation

The stability of this compound in aqueous solutions is highly dependent on pH and temperature.

  • Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the rate of amide hydrolysis. Generally, amide hydrolysis is catalyzed by acid.

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower compared to acidic or basic conditions.

  • Basic Conditions: In basic media, the amide group is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of 2,6-dichloroisonicotinate. Studies on the hydrolytic degradation of the related compound 2,6-dichlorobenzylthiopseudourea hydrochloride have shown that it undergoes pseudo-first-order degradation kinetics in basic medium.[8]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.

  • Photolytic Cleavage: The C-Cl bonds are susceptible to photolytic cleavage, leading to the formation of radical species and subsequent degradation products. Photodegradation studies of 2-chloropyridine have identified various intermediate products, highlighting the complexity of these reactions.[9]

  • Photosensitization: In the presence of photosensitizers, the rate of degradation can be accelerated.

Section 3: Experimental Protocols for Stability Assessment

To experimentally determine the thermal stability and degradation profile of this compound, a series of well-defined protocols should be followed.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using appropriate standards.

  • Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative thermogravimetric (DTG) curve.

G Start Start Calibrate_TGA Calibrate TGA Start->Calibrate_TGA Weigh_Sample Weigh Sample (5-10 mg) Calibrate_TGA->Weigh_Sample Place_in_Furnace Place in Furnace Weigh_Sample->Place_in_Furnace Inert_Purge Inert Gas Purge Place_in_Furnace->Inert_Purge Heat_Sample Heat (10°C/min) Inert_Purge->Heat_Sample Record_Data Record Mass vs. Temp Heat_Sample->Record_Data Analyze_Curve Analyze TGA/DTG Curve Record_Data->Analyze_Curve End End Analyze_Curve->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to detect any exothermic decomposition events.

Methodology:

  • Calibrate the DSC instrument with a high-purity standard (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic peaks indicative of decomposition.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish degradation pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm or 365 nm) for a specified duration.

    • Thermal Degradation (in solution): Heat the sample solution at an elevated temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Characterization: Isolate and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Section 4: Data Presentation and Interpretation

The data obtained from the aforementioned analytical techniques should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Thermal Analysis Data for this compound
ParameterMethodValueInterpretation
Melting Point (Tm)DSC~150-170 °CEndothermic event corresponding to phase transition.
Enthalpy of Fusion (ΔHf)DSC-Energy required for melting.
Onset of Decomposition (Tonset)TGA~220-250 °CTemperature at which significant mass loss begins.
Major Decomposition StepTGA/DTG~250-350 °CCorresponds to the primary degradation pathway.
Residual Mass at 600°CTGA< 5%Indicates near-complete decomposition.

Note: The values presented in this table are hypothetical and should be confirmed by experimental analysis.

Conclusion

The thermal stability of this compound is a critical attribute that influences its development, manufacturing, and storage. While direct experimental data for this specific molecule is limited in the public domain, a robust understanding of its potential thermal behavior can be extrapolated from the known properties of related chlorinated pyridines and isonicotinamides. A comprehensive thermal analysis, incorporating TGA, DSC, and forced degradation studies, is essential for fully characterizing its stability profile. The theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to assess and manage the thermal stability of this compound, ultimately ensuring the quality and safety of products derived from it.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloroisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic protocols for producing 2,6-dichloroisonicotinamide and its subsequent derivatives. This compound serves as a critical scaffold in medicinal chemistry and agrochemical development due to its versatile reaction sites, which allow for targeted modifications.[1][2] This document provides field-proven, step-by-step methodologies for the synthesis of the core structure from 2,6-dichloroisonicotinic acid, followed by advanced protocols for derivatization through N-alkylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic insights, and characterization techniques are explained to ensure reproducibility and facilitate further research and development by professionals in the field.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in modern chemical synthesis. The pyridine ring, substituted with two chlorine atoms, presents two reactive sites for cross-coupling reactions, while the isonicotinamide moiety offers a handle for further functionalization. The chlorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic aromatic substitution and provide orthogonal reactivity for palladium-catalyzed cross-coupling reactions. This structural motif is a key intermediate in the synthesis of a wide array of compounds with significant biological activity, including potential anti-inflammatory agents, anti-cancer agents, herbicides, and pesticides.[2] The ability to selectively functionalize the C-Cl bonds and the amide nitrogen allows for the creation of diverse chemical libraries, making it an invaluable tool for drug discovery and crop protection programs.[1][2]

Core Synthetic Strategy: From Acid to Primary Amide

The overall strategy involves a two-step process to generate the primary this compound scaffold. The first step is the synthesis of the starting material, 2,6-dichloroisonicotinic acid, which is then activated and converted into the primary amide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Formation cluster_2 Stage 3: Derivatization Citrazinic_Acid Citrazinic Acid DCA 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->DCA  POCl₃, Heat   Amide This compound DCA->Amide  1. SOCl₂  2. NH₄OH   Derivatives Functionalized Derivatives (N-Alkylated, C-C or C-N Coupled) Amide->Derivatives  Various Methods  (See Sections 4 & 5)   G cluster_0 Mechanism: Acyl Chloride Formation cluster_1 Mechanism: Amidation Acid R-COOH Intermediate Reactive Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl (Acyl Chloride) Intermediate->AcylChloride HCl HCl (gas) Intermediate->HCl SO2 SO₂ (gas) Intermediate->SO2 Amide R-CONH₂ (Amide) AcylChloride->Amide + NH₃ Ammonia NH₃ HCl_byproduct HCl G Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArX R-X (Aryl Halide) ArX->OxAdd Transmetal R-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal Transmetal->Pd0 Reductive Elimination Product R-Ar' (Coupled Product) Transmetal->Product G Pd0 Pd(0)L OxAdd R-Pd(II)L-X Pd0->OxAdd Oxidative Addition ArX R-X (Aryl Halide) ArX->OxAdd AmideComplex R-Pd(II)L-NR'₂ OxAdd->AmideComplex Amine Coordination & Deprotonation Amine R'₂NH (Amine) Amine->AmideComplex Base Base (e.g., NaOtBu) Base->AmideComplex AmideComplex->Pd0 Reductive Elimination Product R-NR'₂ (Coupled Product) AmideComplex->Product

References

Application Notes and Protocols for the Use of 2,6-Dichloroisonicotinamide in Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous effort to enhance global food security, the development of novel, effective, and selective herbicides is paramount. Chemical intermediates that offer versatile scaffolding for the synthesis of diverse compound libraries are invaluable in this pursuit. This document provides detailed application notes and protocols for the use of 2,6-dichloroisonicotinamide as a core building block in the development of new herbicidal agents. We will explore its chemical properties, safety considerations, and its strategic role in synthetic chemistry, culminating in a detailed protocol for the synthesis of a model herbicidal compound. This guide is intended for researchers and scientists in the agrochemical and drug development sectors.

Introduction: The Strategic Importance of Pyridine-Based Intermediates

The pyridine ring is a privileged scaffold in agrochemistry, forming the core of numerous successful commercial herbicides. Its unique electronic properties and the ability to introduce a wide range of functional groups allow for the fine-tuning of biological activity, selectivity, and environmental fate. This compound, a derivative of isonicotinic acid, is an exemplary intermediate in this class. The two chlorine atoms on the pyridine ring are strategically positioned to act as leaving groups in nucleophilic aromatic substitution reactions, providing a straightforward entry point for molecular diversification.[1] This adaptability makes it a valuable precursor for creating libraries of novel compounds to be screened for herbicidal activity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe experimentation.

Chemical Properties
PropertyValueReference
IUPAC Name 2,6-dichloropyridine-4-carboxamide[2]
CAS Number 89281-13-0[3]
Molecular Formula C₆H₄Cl₂N₂O[3]
Molecular Weight 191.01 g/mol [3]
Appearance Off-white to beige or light brownish powder[4]
Melting Point 209-212 °C[4]
Topological Polar Surface Area 56 Ų[3]
Safety and Handling

This compound and its parent acid are classified as irritants. Adherence to strict safety protocols is mandatory.

  • General Handling: Avoid breathing dust, vapor, mist, or gas.[5] Handle in a well-ventilated area or within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[5]

    • Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek medical aid.[5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]

  • Disposal: Dispose of contents/container to an authorized hazardous waste collection point in accordance with local regulations.[6]

Rationale for Use in Herbicide Synthesis: Chemical Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of the two chlorine atoms attached to the pyridine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) . This mechanism allows for the displacement of the chloride ions by a wide range of nucleophiles, such as amines, alcohols, phenols, and thiols.

The strategic advantage of this scaffold is twofold:

  • Diversity: A vast number of commercially available nucleophiles can be used to generate a large library of derivatives from a single, common intermediate.

  • Differential Reactivity: It is often possible to selectively substitute one chlorine atom over the other by carefully controlling reaction conditions (e.g., temperature, stoichiometry), allowing for sequential and controlled derivatization.

This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its herbicidal potency, crop selectivity, and environmental profile.

Experimental Protocol: Synthesis of a Model N-Aryl-2-chloroisonicotinamide Derivative

This section details a representative, two-step protocol for the synthesis of a novel compound library for herbicidal screening, starting from this compound. The chosen reaction is a nucleophilic aromatic substitution with a substituted aniline, a common motif in many biologically active molecules.

Workflow Overview

G cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Analysis & Screening A This compound (Starting Material) C Step 1: Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Aniline (Nucleophile) B->C D Work-up & Purification (Extraction, Chromatography) C->D Crude Product E Product Characterization (NMR, MS, MP) D->E Purified Product F Herbicidal Activity Assay (e.g., Seed Germination Assay) E->F Confirmed Structure

Caption: General workflow from starting materials to biological screening.

Reaction Scheme

reaction_scheme reactant1 This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 50-80°C) reactant1->conditions reactant2 Substituted Aniline (e.g., 2,6-diethylaniline) reactant2->conditions plus1 + plus1->conditions product 2-Chloro-6-(substituted-anilino)isonicotinamide (Model Herbicide Candidate) conditions->product SNAr Reaction

Caption: Synthetic route for a model herbicide candidate via SNAr.

Step-by-Step Methodology

Principle: This protocol utilizes a base-mediated SNAr reaction. The base deprotonates the aniline, increasing its nucleophilicity and facilitating the attack on one of the electron-deficient chlorinated carbons of the pyridine ring. The use of a polar aprotic solvent like DMF is ideal for this type of reaction.[8]

Materials and Reagents:

  • This compound (1.0 eq)

  • 2,6-Diethylaniline (1.1 eq)[9]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.91 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous DMF (50 mL) via syringe.

  • Begin stirring the suspension, then add 2,6-diethylaniline (1.82 mL, 11.0 mmol) dropwise.[9]

  • Heat the reaction mixture to 80 °C and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing 200 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash with brine (2 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: a. Purify the resulting crude solid by flash column chromatography on silica gel. b. Elute with a gradient of hexanes and ethyl acetate to isolate the desired product.

  • Characterization: a. Collect the pure fractions and remove the solvent in vacuo to yield the final product as a solid. b. Determine the melting point. c. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure. d. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.[10]

Expected Data and Interpretation

Data Summary Table:

ParameterExpected ResultPurpose
Yield 70-85%Measures reaction efficiency.
Appearance White to pale yellow solidPreliminary purity check.
Melting Point Sharp range (e.g., 179-181 °C)Indicates purity.[10]
¹H NMR Disappearance of one aromatic proton signal from the pyridine ring, appearance of signals corresponding to the aniline moiety.Structural confirmation.
HRMS (ESI) [M+H]⁺ peak corresponding to the calculated exact mass of C₁₆H₁₈ClN₃O.Confirms molecular formula.[10]

Potential Mechanism of Herbicidal Action

While the precise biological target of a novel compound can only be determined through extensive biological testing, the structure of the synthesized model compound provides clues to its potential mechanism of action (MoA). Many commercial herbicides function by inhibiting specific enzymes essential for plant survival.[11]

Possible MoAs for N-aryl-pyridone derivatives include:

  • Inhibition of Acetolactate Synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12] Its inhibition leads to a deficiency in these essential amino acids, halting protein synthesis and plant growth.

  • Inhibition of Acetyl-CoA Carboxylase (ACCase): ACCase catalyzes the first step in fatty acid synthesis.[13] Blocking this enzyme prevents the production of lipids needed for cell membranes, particularly in rapidly growing meristematic tissues.[12]

  • Disruption of Photosynthesis: Some herbicides bind to proteins within the photosystem II complex, blocking electron transport and halting the production of ATP and NADPH needed for plant growth.[14][15]

Further biochemical assays would be required to elucidate the specific MoA of any promising candidates identified from the synthesized library.

Conclusion

This compound represents a highly valuable and versatile intermediate for the discovery of new herbicides. Its predictable reactivity through nucleophilic aromatic substitution allows for the rapid and efficient generation of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers to utilize this scaffold in their herbicide development programs. Careful execution of the synthetic protocols, coupled with rigorous characterization and biological screening, will be key to unlocking the potential of new crop protection solutions derived from this important building block.

References

Application Notes & Protocols: Experimental Setups for Reactions Involving 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,6-Dichloroisonicotinamide is a pivotal building block in medicinal chemistry and materials science, prized for its versatile pyridine core functionalized with two reactive chlorine atoms and a carboxamide group. This guide provides an in-depth exploration of key synthetic transformations involving this compound, focusing on the underlying principles that govern experimental design. We present detailed, field-proven protocols for Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions. The causality behind the choice of reagents, catalysts, and conditions is explained to empower researchers to not only replicate these methods but also to adapt them for novel synthetic challenges.

Introduction: The Synthetic Utility of this compound

This compound (C₆H₄Cl₂N₂O, MW: 191.02 g/mol ) is a substituted pyridine derivative whose synthetic value is derived from its distinct electronic and structural features.[1] The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. This effect is amplified by the two electron-withdrawing chlorine atoms at the C2 and C6 positions. These chlorine atoms serve as excellent leaving groups, making the molecule an ideal substrate for a variety of substitution and cross-coupling reactions.

The primary applications of this molecule lie in its role as a key intermediate for pharmaceuticals, particularly in the development of antiviral and antifungal agents, as well as in the agrochemical sector for herbicides and plant growth regulators.[1][2] The ability to selectively functionalize the C2 and C6 positions allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and related reagents.

2.1. Compound-Specific Hazards: this compound is classified as harmful if swallowed or inhaled and causes serious eye irritation.[3][4] It may also cause skin and respiratory irritation.[5][6]

2.2. General Laboratory Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][9]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.02 g/mol [1]
Melting Point 202 °C[1]
Appearance Solid[1]

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence of operations for reactions discussed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Drying, Degassing) setup_glassware Glassware Setup (Oven-dried, Inert Atm.) add_reagents Addition of Reagents (Substrate, Base, etc.) setup_glassware->add_reagents Charge Reactor add_catalyst Catalyst/Ligand Addition (Under Inert Gas) add_reagents->add_catalyst run_reaction Heating & Stirring (Monitor via TLC/LC-MS) add_catalyst->run_reaction Initiate quench Reaction Quenching run_reaction->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Figure 1: General laboratory workflow for synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. For this compound, the electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate, accelerating the reaction.[11]

Figure 2: Simplified SNAr mechanism pathway.

Protocol 4.1: Mono-alkoxylation with Sodium Methoxide

This protocol demonstrates the selective replacement of one chlorine atom with a methoxy group. The selectivity arises from the deactivating effect of the first introduced electron-donating methoxy group on the ring, which makes the second substitution less favorable under controlled conditions.

Step-by-Step Methodology:

  • Reactor Setup: Add this compound (1.0 eq) and anhydrous dimethylformamide (DMF, ~0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred solution of the substrate at room temperature over 10 minutes.

    • Causality: Using a slight excess of the nucleophile ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm. DMF is an excellent polar apathetic solvent that can dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice-cold water. A precipitate of the product should form.

    • Causality: Quenching in water precipitates the organic product while dissolving inorganic salts.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis. For substrates like this compound, they provide powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide.[12] It is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OR)₂ + Base pd2_complex2 Ar-Pd(II)L₂(R) transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 Ar-R

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 5.1.1: Mono-arylation with Phenylboronic Acid

This protocol details the selective mono-arylation at one of the chloro-positions. Selectivity can often be controlled by stoichiometry and reaction time.

Step-by-Step Methodology:

  • Reactor Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), to the flask under a positive pressure of inert gas.

    • Causality: The phosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.[13] Using a pre-catalyst or generating the active Pd(0) species in situ is standard practice.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

ComponentEquivalents (eq)Purpose
This compound1.0Substrate
Arylboronic Acid1.1 - 1.3Coupling Partner
Palladium Catalyst0.01 - 0.05Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates Boronic Acid
Solvent (e.g., Dioxane/H₂O)-Reaction Medium
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide.[14] This reaction has largely replaced harsher classical methods. The choice of ligand is critical for reaction efficiency and scope, with bulky, electron-rich phosphine ligands being particularly effective.[15] These ligands promote the rate-limiting reductive elimination step and stabilize the catalyst.[16]

Protocol 5.2.1: Mono-amination with Morpholine

Step-by-Step Methodology:

  • Reactor Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) to an oven-dried Schlenk tube.

    • Causality: The ligand-to-metal ratio is crucial. Bulky biarylphosphine ligands like XPhos are highly effective for coupling with aryl chlorides as they facilitate the oxidative addition step.[17]

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq) to the tube.

    • Causality: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[18]

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene, followed by morpholine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath. Monitor the reaction's progress.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield the desired aminopyridine derivative.

Conclusion

This compound is a versatile and valuable scaffold for chemical synthesis. Understanding the principles behind core reactions like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows researchers to rationally design and execute synthetic routes. The protocols provided herein serve as a validated starting point for accessing a wide array of substituted isonicotinamide derivatives, paving the way for new discoveries in drug development and materials science. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and selectivity.

References

Application Notes and Protocols for the Quantitative Analysis of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 2,6-Dichloroisonicotinamide, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Recognizing the critical need for robust analytical oversight in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, guiding the user through method development, validation, and sample analysis. The methodologies are designed to be self-validating, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) and are supported by references to established regulatory guidelines.

Introduction to this compound and its Analytical Importance

This compound is a substituted pyridine derivative with the molecular formula C₆H₄Cl₂N₂O. Its structure, featuring a pyridine ring with two chlorine atoms and an amide group, makes it a versatile building block in organic synthesis. It serves as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals. Given its role as a critical intermediate, the purity and concentration of this compound must be meticulously controlled to ensure the safety and efficacy of the final product.

The quantitative analysis of this compound is essential for:

  • Purity assessment and impurity profiling: Identifying and quantifying process-related impurities and degradation products.

  • Reaction monitoring: Tracking the progress of chemical reactions involving this compound.

  • Stability studies: Assessing the degradation of the compound under various stress conditions, as outlined in ICH guidelines.[1]

  • Pharmacokinetic studies: Determining the concentration of the compound and its metabolites in biological matrices, although less common for an intermediate.

This guide presents two primary analytical techniques for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for applications requiring higher sensitivity and selectivity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[2]
Molecular Weight 191.01 g/mol [2]
Melting Point 202 °C[3]
Boiling Point 298.1 °C (Predicted)[3]
LogP 0.9[2]
pKa (Predicted) ~1.5 (pyridine nitrogen), ~16 (amide N-H)N/A
UV Absorption Expected in the range of 260-280 nm due to the substituted pyridine ringN/A

The moderate LogP value suggests that this compound is amenable to reversed-phase chromatography. The presence of the pyridine ring provides a chromophore for UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of this compound in bulk materials and formulated products. The method's principle is based on the separation of the analyte from other components in a sample mixture as it is passed through a chromatographic column, followed by detection using a UV-Vis spectrophotometer.

Rationale for Method Development

The selection of chromatographic conditions is driven by the physicochemical properties of this compound. A reversed-phase C18 column is chosen due to the analyte's moderate polarity. The mobile phase, a mixture of acetonitrile and water, is selected to provide good separation efficiency. A phosphate buffer is included to maintain a consistent pH and ensure reproducible retention times, especially given the presence of the basic pyridine nitrogen. The detection wavelength is set based on the expected UV absorbance maximum of the substituted pyridine ring.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

3.2.4. Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions (1-100 µg/mL):

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

Sample Preparation:

  • Accurately weigh a sample containing approximately 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5][6]

Validation Parameters:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by the resolution from potential impurities.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard. A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Recoveries should be within 98-102%.

  • Precision: Evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve & Dilute (Acetonitrile/Water) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex matrices or at trace levels, LC-MS/MS is the method of choice.[7] This technique couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Rationale for Method Development

The LC conditions are similar to the HPLC-UV method but may be optimized for faster analysis times using a shorter column or a gradient elution. The mobile phase composition is chosen to be compatible with mass spectrometry, typically using volatile buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers.

The mass spectrometric detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

Experimental Protocol

4.2.1. Materials and Reagents

  • As per HPLC-UV method, with the addition of:

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or a related chlorinated nicotinamide derivative.

4.2.2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

4.2.3. LC-MS/MS Conditions

Liquid Chromatography:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Analyte: 191.0 -> 174.0 (loss of NH₃), 191.0 -> 126.0 (loss of CONH₂) Internal Standard: To be determined based on the chosen IS

| Collision Energy | To be optimized for each transition |

4.2.4. Standard and Sample Preparation

Standard and Sample Preparation:

  • Follow the same procedure as for HPLC-UV, but use the LC-MS mobile phase as the diluent.

  • For biological samples (e.g., plasma), a protein precipitation step is required.[8] To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard (IS) sample->add_is extract Extraction (e.g., Protein Precipitation) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Gradient Separation (C18 Column) inject->separate ionize ESI+ separate->ionize mrm MRM Detection (Precursor -> Product) ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the two proposed methods. These values should be confirmed during method validation in the user's laboratory.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) ≤ 2%≤ 15%
Selectivity GoodExcellent

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation in accordance with regulatory guidelines is imperative to ensure the generation of high-quality, defensible data in research, development, and quality control settings.

References

Application Notes and Protocols: A Comprehensive Framework for In Vitro Antiviral Screening of 2,6-Dichloroisonicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Nicotinamide Analogs as Novel Antiviral Agents

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for new antiviral therapeutics.[1] Nicotinamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-cancer and immunomodulatory effects.[2][3] Recent studies have highlighted the potential of nicotinamide-containing molecules as antiviral agents, demonstrating activity against a range of viruses including influenza, HIV, and SARS-CoV-2.[4][5][6] The structural diversity of nicotinamide analogs, such as 2,6-dichloroisonicotinamide, presents a rich chemical space for the discovery of novel antiviral compounds with unique mechanisms of action.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to conduct robust in vitro screening of this compound analogs for antiviral activity. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and generating reliable data for hit identification and lead optimization. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each critical step.

I. Foundational Assays: Cytotoxicity and Initial Antiviral Efficacy

A critical first step in the evaluation of any potential therapeutic is to determine its effect on host cell viability. This is essential to distinguish true antiviral activity from non-specific cytotoxicity.[7] The therapeutic potential of a compound is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.[8]

A. Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Appropriate host cell line (e.g., Vero E6, A549, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the this compound analogs in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Compound Addition: After 24 hours of incubation, remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (typically 48-72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

B. Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)

The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[5][6] Each plaque represents a localized area of cell death caused by a single infectious virus particle.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • This compound analogs

  • Maintenance medium (low serum concentration)

  • Overlay medium (e.g., 1:1 mixture of 2X maintenance medium and 1.2% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in maintenance medium. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Include a "virus only" (no compound) control.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the maintenance medium containing the different concentrations of the test compounds.

  • Overlay Application: Gently add the overlay medium to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and then stain with crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and performing non-linear regression analysis.

II. Secondary Confirmatory Assay: Virus Yield Reduction Assay

To confirm the findings from the plaque reduction assay and to obtain a more quantitative measure of the inhibition of infectious virus production, a virus yield reduction assay is recommended.[4][11] This assay measures the amount of new infectious virus particles produced in the presence of the test compound.

Step-by-Step Methodology:

  • Infection and Treatment: Infect a confluent monolayer of cells in a multi-well plate with the virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, subject the cell cultures to three freeze-thaw cycles to release the intracellular progeny virions.

  • Titration of Viral Yield: Collect the cell lysates and perform a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay to determine the titer of the infectious virus in each sample.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC90 or EC99 (the concentration that reduces viral yield by 90% or 99%) can be determined from the dose-response curve.

III. Elucidating the Mechanism of Action: Time-of-Addition Assay

Understanding the stage of the viral life cycle that is targeted by an antiviral compound is crucial for its development.[2][12] A time-of-addition assay can provide valuable insights into whether a compound acts at an early (attachment, entry), middle (replication), or late (assembly, release) stage of infection.

Experimental Design:

The assay involves adding the test compound at different time points relative to the viral infection of the host cells.

  • Pre-treatment of cells: The compound is added to the cells before the virus. This can indicate if the compound interacts with cellular factors required for viral entry.

  • Co-treatment: The compound is added at the same time as the virus, which can suggest inhibition of attachment or entry.

  • Post-treatment: The compound is added at various time points after viral infection has been initiated. This can help pinpoint the specific stage of the replication cycle that is inhibited.

Step-by-Step Methodology:

  • Synchronized Infection: Infect a confluent monolayer of cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow for attachment but not entry.

  • Initiation of Infection: Wash the cells to remove unbound virus and then shift the temperature to 37°C to allow synchronized entry and replication.

  • Time-of-Addition: Add the test compound at various time points before, during, and after the initiation of infection.

  • Quantification of Viral Replication: At the end of a single replication cycle, quantify the extent of viral replication using a suitable method, such as a virus yield reduction assay or by measuring the expression of a viral protein.

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. The time at which the compound loses its antiviral activity provides an indication of the latest point in the viral life cycle that it can effectively inhibit.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of this compound Analogs

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Analog 1>1005.2>19.2
Analog 275.412.85.9
Analog 322.125.30.9
Positive Control>1000.5>200

Visualizing Experimental Workflows

Clear and concise diagrams of the experimental workflows are essential for reproducibility and understanding.

Antiviral_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Mechanism of Action Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Selectivity Index (SI) Selectivity Index (SI) Cytotoxicity Assay (CC50)->Selectivity Index (SI) Calculate Antiviral Assay (EC50) Antiviral Assay (EC50) Antiviral Assay (EC50)->Selectivity Index (SI) Calculate Virus Yield Reduction Assay Virus Yield Reduction Assay Selectivity Index (SI)->Virus Yield Reduction Assay Promising Hits Time-of-Addition Assay Time-of-Addition Assay Virus Yield Reduction Assay->Time-of-Addition Assay Confirmed Hits

Caption: High-level workflow for the in vitro antiviral screening of this compound analogs.

Plaque_Reduction_Assay Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus 24h Incubation Add Compound Dilutions Add Compound Dilutions Infect with Virus->Add Compound Dilutions 1h Adsorption Add Overlay Medium Add Overlay Medium Add Compound Dilutions->Add Overlay Medium Incubate Incubate Add Overlay Medium->Incubate 2-5 Days Stain and Count Plaques Stain and Count Plaques Incubate->Stain and Count Plaques Calculate EC50 Calculate EC50 Stain and Count Plaques->Calculate EC50

Caption: Step-by-step workflow of the plaque reduction assay.

Conclusion and Future Directions

This application note provides a robust and comprehensive framework for the initial in vitro antiviral screening of this compound analogs. By following these detailed protocols, researchers can generate reliable and reproducible data to identify promising antiviral candidates. The elucidation of the selectivity index and the preliminary mechanism of action will provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and the exploration of potential combination therapies. The versatility of the nicotinamide scaffold suggests that this class of compounds holds significant promise for the discovery of next-generation antiviral drugs.

References

Application Notes and Protocols for High-Throughput Screening of 2,6-Dichloroisonicotinamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-dichloroisonicotinamide scaffold represents a privileged chemotype, primarily recognized for its potent induction of Systemic Acquired Resistance (SAR) in plants. This activity is largely attributed to its role as an inhibitor of catalase, leading to a cascade of defense-related signaling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) campaigns centered around this compound-based compound libraries. Moving beyond a rigid template, this guide offers in-depth technical protocols, explains the causal relationships behind experimental choices, and provides a framework for identifying novel modulators of plant defense pathways and potentially other catalase-regulated processes.

Introduction: The this compound Scaffold - A Paradigm in Plant Defense Activation

2,6-Dichloroisonicotinic acid (INA), the parent acid of this compound, is a well-established synthetic elicitor of plant defense responses.[1][2] Its mechanism of action involves the inhibition of catalase, a key enzyme responsible for the decomposition of hydrogen peroxide.[2] By inhibiting catalase, INA elevates the intracellular levels of reactive oxygen species (ROS), which act as secondary messengers to trigger a broad spectrum of defense mechanisms, including the expression of pathogenesis-related (PR) proteins.[2] This targeted disruption of a fundamental cellular process makes the this compound scaffold a compelling starting point for the discovery of novel agrochemicals and potentially, probes for studying redox signaling in other biological systems.

The derivatization of the core this compound structure allows for the exploration of a vast chemical space, enabling the fine-tuning of properties such as potency, specificity, and bioavailability. High-throughput screening of libraries based on this scaffold is a powerful strategy to identify next-generation compounds with enhanced or novel biological activities.

Library Design and Synthesis: Crafting Chemical Diversity

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For a this compound library, a combinatorial approach is highly effective. The core scaffold presents a primary amide that can be readily modified, and the pyridine ring itself can be further functionalized, although with greater synthetic challenge.

Core Synthesis and Derivatization Strategy

A robust synthetic route to the this compound core is the starting point. This is typically followed by parallel synthesis to generate a diverse library of N-substituted derivatives.

Protocol 1: General Scheme for this compound Library Synthesis

  • Starting Material: 2,6-Dichloroisonicotinic acid.

  • Activation: Convert the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester (e.g., using HATU or HOBt).

  • Amide Coupling: React the activated 2,6-dichloroisonicotinic acid with a diverse library of primary and secondary amines in a parallel format. This is the key step for introducing chemical diversity.

  • Purification: Employ high-throughput purification techniques, such as mass-directed automated HPLC, to isolate the final products.

  • Quality Control: Confirm the identity and purity of each library member using LC-MS and/or NMR spectroscopy.

Building Block Selection for Diversity

The choice of amines for the amide coupling reaction is critical for ensuring the chemical diversity of the library. A well-curated set of building blocks should encompass a range of properties, including:

  • Size and Shape: Incorporate small aliphatic amines, larger aromatic and heteroaromatic amines, and everything in between.

  • Electronic Properties: Include electron-donating and electron-withdrawing substituents on the amine building blocks.

  • Pharmacophoric Features: Ensure the presence of common pharmacophoric groups such as hydrogen bond donors and acceptors, hydrophobic moieties, and charged groups.

Commercial availability and cost-effectiveness are also important practical considerations for large-scale library synthesis.

High-Throughput Screening Cascades

A tiered approach to screening is recommended to efficiently identify and validate hits from a large compound library. This typically involves a primary, high-throughput screen followed by a series of secondary and counter-assays to confirm activity and elucidate the mechanism of action.

Primary HTS: Identifying Catalase Inhibitors

Given the known mechanism of action of the parent compound, a primary HTS assay focused on the inhibition of catalase is a logical starting point. A robust and cost-effective colorimetric or fluorometric assay is ideal for this purpose.

Protocol 2: High-Throughput Catalase Inhibition Assay

  • Assay Principle: This assay measures the residual hydrogen peroxide (H₂O₂) remaining after incubation with catalase. The amount of H₂O₂ is quantified using a peroxidase-coupled reaction that generates a colored or fluorescent product. Inhibitors of catalase will result in a higher concentration of residual H₂O₂ and thus a stronger signal.

  • Materials:

    • Purified bovine liver catalase

    • Hydrogen peroxide (H₂O₂)

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar HRP substrate)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • 384-well microplates

  • Procedure:

    • Dispense 1 µL of library compounds (typically at 10 mM in DMSO) and controls into the wells of a 384-well plate.

    • Add 20 µL of catalase solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of H₂O₂ substrate solution (pre-diluted in assay buffer).

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 20 µL of a detection reagent containing HRP and Amplex Red.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the fluorescence (excitation ~530 nm, emission ~590 nm) or absorbance on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Determine a hit threshold based on the statistical robustness of the assay (e.g., >3 standard deviations from the mean of the negative controls).

Cell-Based Primary HTS: Plant Defense Gene Activation

For a more physiologically relevant primary screen, a cell-based assay using a plant cell line or protoplasts can be employed. This approach identifies compounds that can induce the expression of defense-related genes.

Protocol 3: Reporter Gene Assay for PR-1 Promoter Activation

  • Assay Principle: This assay utilizes a plant cell line (e.g., Arabidopsis thaliana protoplasts or a tobacco BY-2 cell line) that has been stably transformed with a reporter gene (e.g., luciferase or β-glucuronidase (GUS)) under the control of the PR-1 gene promoter. Activation of the SAR pathway will drive the expression of the reporter gene, leading to a measurable signal.

  • Materials:

    • Transgenic plant cell line (e.g., Arabidopsis protoplasts carrying a pPR1::LUC construct)

    • Appropriate cell culture medium

    • Luciferin (for luciferase assays) or a GUS substrate

    • Lysis buffer

    • White opaque 96- or 384-well plates

  • Procedure:

    • Seed the transgenic plant cells into the wells of a microplate.

    • Add library compounds at the desired final concentration.

    • Incubate for 24-48 hours under appropriate growth conditions.

    • Lyse the cells and add the appropriate substrate for the reporter enzyme.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the reporter gene activity to a measure of cell viability (e.g., a co-expressed constitutive reporter or a separate viability assay).

    • Identify hits as compounds that significantly increase reporter gene expression compared to vehicle-treated cells.

Hit Validation and Secondary Assays

Hits identified from the primary screen must undergo a rigorous validation process to confirm their activity, determine their potency, and rule out assay artifacts.

Dose-Response Analysis

All primary hits should be re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀). This helps to prioritize the most potent compounds for further investigation.

Orthogonal Assays

To confirm that the observed activity is not due to an artifact of the primary assay format, it is essential to test the hits in an orthogonal assay that measures the same biological endpoint using a different detection technology. For example, if the primary catalase assay was fluorescence-based, a secondary assay could measure oxygen evolution directly using an oxygen-sensitive probe.

Specificity and Selectivity Profiling

To assess the specificity of the active compounds, they should be tested against a panel of related and unrelated enzymes. For catalase inhibitors, this could include other antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the HTS and subsequent validation assays can be used to establish a structure-activity relationship (SAR). This involves correlating the chemical structures of the active compounds with their biological activity. SAR analysis provides valuable insights into the chemical features that are important for activity and can guide the design of more potent and selective analogs.

Visualization of Workflows and Pathways

HTS Workflow

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization Library_Synthesis This compound Library Synthesis QC Quality Control (LC-MS, NMR) Library_Synthesis->QC Plating Assay-Ready Plate Generation QC->Plating Primary_HTS Primary HTS (e.g., Catalase Inhibition) Plating->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling SAR_Analysis SAR Analysis Selectivity_Profiling->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op

Caption: High-throughput screening cascade for the identification of novel modulators.

Simplified SAR Signaling Pathway

SAR_Pathway Compound This compound Derivative Catalase Catalase Compound->Catalase Inhibition H2O2 H₂O₂ Catalase->H2O2 Degradation ROS_Signal ROS Signaling Cascade H2O2->ROS_Signal PR_Genes Pathogenesis-Related (PR) Gene Expression ROS_Signal->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified signaling pathway of SAR induction by catalase inhibition.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel chemical entities that modulate plant defense pathways through the inhibition of catalase. The application notes and protocols detailed herein offer a comprehensive and scientifically rigorous framework for conducting high-throughput screening campaigns with libraries based on this important chemotype. By following a structured screening cascade and employing robust assay technologies, researchers can efficiently identify and validate promising lead compounds for the development of new agrochemicals or as tool compounds to further probe the intricacies of redox signaling in biological systems.

References

Mastering the Purification of 2,6-Dichloroisonicotinamide and its Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is a cornerstone of reproducible and reliable discovery. 2,6-Dichloroisonicotinamide and its derivatives are a critical class of building blocks, the integrity of which directly impacts the viability of downstream applications. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of purification techniques tailored for this specific chemical family. Moving beyond a simple recitation of steps, this document delves into the rationale behind methodological choices, ensuring a deep understanding of the purification process.

The Strategic Importance of Purification

This compound serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Impurities, which can range from unreacted starting materials and reagents to over-chlorinated byproducts and isomers, can have profound and often detrimental effects.[1] They can interfere with subsequent chemical transformations, lead to the formation of unintended side products, and confound biological assays, ultimately resulting in a significant loss of time and resources. Therefore, the implementation of robust purification strategies is not merely a matter of good laboratory practice but a critical step in ensuring the validity and success of a research program.

Understanding the Impurity Profile

Effective purification begins with a foundational understanding of the potential impurities that can arise during the synthesis of this compound and its precursor, 2,6-dichloroisonicotinic acid. A common synthetic route involves the chlorination of a dihydroxynicotinamide or a related precursor.[2] During this process, several impurities can be introduced:

  • Unreacted Starting Materials: Incomplete reactions can lead to the carry-over of starting materials into the crude product.

  • Over-chlorinated Byproducts: The aggressive nature of some chlorinating agents can result in the formation of trichloro-substituted pyridine derivatives.[3]

  • Isomeric Impurities: Depending on the synthetic route, the formation of isomeric products is a possibility that must be considered.

  • Reagent-derived Impurities: Residual chlorinating agents and their decomposition products can contaminate the final product.

  • Solvent and Water: Residual solvents from the reaction and work-up, as well as water, are common impurities that need to be removed.

A logical workflow for identifying and mitigating these impurities is crucial for developing an effective purification strategy.

Caption: A decision workflow for the purification of this compound.

Purification Techniques: Protocols and Rationale

The choice of purification technique is dictated by the nature and quantity of the impurities, the scale of the purification, and the desired final purity of the compound.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.

Core Principle: A suitable solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Commonly Employed Solvent Systems:

Solvent SystemRationale for Use
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.
n-Hexane/Ethyl AcetateA versatile non-polar/polar aprotic system suitable for a wide range of compounds.
TolueneCan be effective for compounds with aromatic character, and its higher boiling point allows for a wider temperature gradient for crystallization.
Acetone/WaterSimilar to ethanol/water, this system offers a good balance of solvent and anti-solvent properties.

Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents to identify a suitable candidate or solvent pair. A good starting point is an ethanol/water mixture.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of hot ethanol required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

  • Further Cooling: Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Flash Column Chromatography: For More Complex Mixtures

When recrystallization is ineffective, or when dealing with non-crystalline products, flash column chromatography is the preferred method for purification. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Core Principle: Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will elute more quickly.

Protocol: Flash Chromatography of an N-substituted this compound Derivative

  • Stationary Phase Selection: For most applications, silica gel (SiO₂) is the stationary phase of choice.

  • Mobile Phase Selection (TLC Analysis): The key to successful column chromatography is selecting an appropriate mobile phase. This is done using Thin Layer Chromatography (TLC). The ideal solvent system will provide a good separation of the target compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Caption: A typical workflow for flash column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

For applications demanding the highest level of purity, such as the preparation of analytical standards or compounds for late-stage drug development, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.

Core Principle: Similar to flash chromatography, but with a much higher resolving power due to the use of smaller stationary phase particles and high pressure.

Protocol: Preparative HPLC of a this compound Product

  • Column and Mobile Phase Selection: The choice of column (e.g., C18 for reverse-phase) and mobile phase (e.g., acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid) is critical and is typically developed at the analytical scale first.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. The sample should be filtered through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • Injection and Elution: Inject the sample onto the column and begin the elution program. A gradient elution (where the composition of the mobile phase is changed over time) is often used to achieve optimal separation.

  • Fraction Collection: A fraction collector is used to automatically collect the eluent in separate tubes. The collection can be triggered by time or by a detector signal (e.g., UV absorbance).

  • Analysis and Isolation: The collected fractions are analyzed by analytical HPLC to determine their purity. The pure fractions are then combined, and the solvent is removed, often by lyophilization (freeze-drying) if the mobile phase is aqueous.

Purity Assessment: The Final Verification

Following any purification procedure, it is imperative to confirm the purity of the final product. A combination of analytical techniques should be employed to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A single, sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help identify impurities with different masses.

Conclusion

The purification of this compound and its derivatives is a critical, multi-faceted process that requires a thoughtful and systematic approach. By understanding the potential impurity profile and the principles behind various purification techniques, researchers can confidently and efficiently obtain materials of the high purity required for their research and development endeavors. The protocols and rationales presented in this guide serve as a robust starting point for developing tailored purification strategies for this important class of chemical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,6-dichloroisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to help you navigate potential experimental hurdles and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Your Synthesis

This section provides a detailed, question-and-answer-based approach to troubleshoot specific issues you may encounter during the synthesis of this compound. We will explore common problems, their underlying causes, and step-by-step protocols to resolve them.

Scenario 1: Synthesis via Chlorination of 2,6-Dihydroxyisonicotinamide

This synthetic route typically involves the reaction of 2,6-dihydroxyisonicotinamide with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

Answer:

Incomplete chlorination is a frequent challenge in this synthesis, often stemming from several factors:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An insufficient amount will lead to incomplete conversion of the dihydroxy starting material.

  • Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion. Inadequate temperature or a short reaction time can result in a sluggish and incomplete reaction.

  • Purity of Starting Material: The presence of impurities or moisture in the 2,6-dihydroxyisonicotinamide can consume the chlorinating agent and hinder the reaction.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized reactions and incomplete conversion of the bulk material.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. A common approach is to use POCl₃ as both the reagent and the solvent. If using a co-solvent, ensure at least 2-3 equivalents of the chlorinating agent per hydroxyl group. The use of a mixture of POCl₃ and PCl₅ can sometimes be more effective.[1]

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Refluxing in POCl₃ (boiling point ~105 °C) is a common practice. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Time: Extend the reaction time. Some chlorinations of heterocyclic systems can require several hours at reflux to go to completion.[2]

  • Ensure Anhydrous Conditions: Dry your starting material thoroughly before the reaction. Use freshly distilled POCl₃ and ensure all glassware is flame-dried to exclude moisture, which can decompose the chlorinating agents.

  • Improve Agitation: Use a mechanical stirrer if necessary to ensure efficient mixing, especially for larger-scale reactions.

Answer:

The chlorinated product, this compound, can be susceptible to hydrolysis, especially under harsh work-up conditions. The reappearance of the starting material is a strong indicator of this issue.

  • Hydrolysis during Quenching: Pouring the hot reaction mixture directly into water can lead to a rapid and exothermic reaction, promoting the hydrolysis of the product back to the more water-soluble dihydroxy compound. The use of strong bases to neutralize excess acid can also facilitate hydrolysis.[2]

  • Incomplete Reaction: It is also possible that the reaction was not complete, and the observed starting material is unreacted.

Troubleshooting Protocol:

  • Controlled Quenching:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This helps to dissipate the heat generated during the quenching of excess POCl₃.

    • Alternatively, remove the excess POCl₃ under reduced pressure before quenching.[2]

  • Mild Neutralization: Neutralize the acidic solution with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, while keeping the temperature low (0-5 °C). Avoid using strong bases like sodium hydroxide initially.[2]

  • Efficient Extraction: Once neutralized, promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Confirm Complete Reaction: Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (TLC, LC-MS).

Scenario 2: Synthesis via Hydrolysis of 2,6-Dichloro-4-cyanopyridine

This pathway involves the conversion of the nitrile group of 2,6-dichloro-4-cyanopyridine to a primary amide.

Answer:

The hydrolysis of a nitrile to an amide is a delicate reaction, as the amide itself can be further hydrolyzed to a carboxylic acid under the reaction conditions.[3][4] This over-hydrolysis is a common side reaction.

  • Harsh Reaction Conditions: Strong acidic or basic conditions and prolonged heating will favor the formation of the carboxylic acid.[5]

  • Water Concentration: A high concentration of water can also drive the reaction towards the carboxylic acid.

Troubleshooting Protocol:

  • Use Milder Conditions:

    • Acid-Catalyzed Hydrolysis: Employ milder acidic conditions. For example, using a mixture of a strong acid like sulfuric acid in a controlled manner or using milder acids might be effective. Some literature suggests that carefully controlled conditions with HCl at moderate temperatures can favor amide formation.[4]

    • Base-Catalyzed Hydrolysis: Use a catalytic amount of a strong base or a weaker base. The reaction can be sensitive to the concentration of the base.

  • Control Water Content: The amount of water present is a key parameter. For partial hydrolysis to the amide, stoichiometric amounts of water or reactions in solvents with controlled water content can be beneficial.

  • Monitor the Reaction Closely: Track the progress of the reaction by TLC or LC-MS. Stop the reaction as soon as the starting nitrile is consumed to minimize the subsequent hydrolysis of the amide product.

  • Alternative Methods: Consider enzymatic hydrolysis, which can offer higher selectivity for the formation of the amide under milder conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound?

A1: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. Suitable solvents include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Due to the polar nature of the amide, some tailing might be observed on silica gel. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes mitigate this.

  • Acid-Base Extraction: If the main impurity is the corresponding carboxylic acid, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute solution of sodium bicarbonate. The carboxylic acid will be extracted into the aqueous layer as its sodium salt, while the amide remains in the organic layer.

Q2: My final product is colored. How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter the hot solution through a pad of celite to remove the charcoal. The purified product can then be obtained by crystallization or evaporation of the solvent.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the compound and quantifying any impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Chlorinating Agents: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: The quenching of excess chlorinating agents is highly exothermic and releases HCl gas. Perform this step slowly, with efficient cooling and in a fume hood.

  • Solvents: Use appropriate safety measures when handling organic solvents.

Data Presentation

Table 1: Recommended Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperatureTimeKey Considerations
Chlorination 2,6-dihydroxyisonicotinamide, POCl₃ (excess) / PCl₅POCl₃ or high-boiling inert solventReflux (~105-140 °C)4-12 hAnhydrous conditions are critical. Monitor reaction progress to avoid prolonged heating.
Amidation 2,6-dichloroisonicotinoyl chloride, NH₃ (aq. or gas)Inert solvent (e.g., DCM, THF)0 °C to RT1-4 hControl temperature during addition of ammonia. Use of a base like triethylamine may be necessary if starting from the acid chloride.
Nitrile Hydrolysis 2,6-dichloro-4-cyanopyridine, H₂SO₄ (conc.)Water or aqueous solvent80-100 °C1-3 hCareful monitoring is required to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocols

Protocol 1: Chlorination of 2,6-Dihydroxyisonicotinamide

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dihydroxyisonicotinamide (1.0 eq).

  • In a fume hood, carefully add phosphorus oxychloride (10-15 eq).

  • With stirring, slowly add phosphorus pentachloride (2.5 eq) in portions.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Route 1: Chlorination cluster_1 Route 2: Amidation cluster_2 Route 3: Nitrile Hydrolysis 2,6-Dihydroxyisonicotinamide 2,6-Dihydroxyisonicotinamide This compound This compound 2,6-Dihydroxyisonicotinamide->this compound POCl₃ / PCl₅ 2,6-Dichloroisonicotinic acid 2,6-Dichloroisonicotinic acid 2,6-Dichloroisonicotinoyl chloride 2,6-Dichloroisonicotinoyl chloride 2,6-Dichloroisonicotinic acid->2,6-Dichloroisonicotinoyl chloride SOCl₂ or (COCl)₂ Final_Product_2 This compound 2,6-Dichloroisonicotinoyl chloride->Final_Product_2 Ammonia Ammonia Ammonia->Final_Product_2 2,6-Dichloro-4-cyanopyridine 2,6-Dichloro-4-cyanopyridine Final_Product_3 This compound 2,6-Dichloro-4-cyanopyridine->Final_Product_3 H₂O, H⁺ or OH⁻ Troubleshooting_Workflow Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Workup_Issues Work-up Issues? Incomplete_Reaction->Workup_Issues No Optimize_Conditions Optimize Reaction: - Increase Temp/Time - Check Reagent Stoichiometry - Ensure Anhydrous Conditions Incomplete_Reaction->Optimize_Conditions Yes Purification_Problem Purification Problem? Workup_Issues->Purification_Problem No Controlled_Quench Improve Work-up: - Quench on Ice - Use Weak Base (NaHCO₃) - Prompt Extraction Workup_Issues->Controlled_Quench Yes Optimize_Purification Refine Purification: - Recrystallization (test solvents) - Column Chromatography (optimize eluent) - Acid-Base Wash Purification_Problem->Optimize_Purification Yes Success High Yield & Purity Purification_Problem->Success No Optimize_Conditions->Success Controlled_Quench->Success Optimize_Purification->Success

References

Technical Support Center: 2,6-Dichloroisonicotinamide Purity and Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2,6-dichloroisonicotinamide. Its purpose is to provide expert insights and practical solutions for identifying, troubleshooting, and removing common impurities encountered during and after its synthesis. Ensuring the high purity of this key building block is paramount for the success of downstream applications, from fundamental research to pharmaceutical development.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity of this compound.

Q1: What are the most common types of impurities found in this compound?

A: Impurities typically originate from three main sources: the synthetic route used to produce the precursor 2,6-dichloroisonicotinic acid, the final amidation step, or subsequent degradation. They can be broadly categorized as:

  • Process-Related Impurities: Unreacted starting materials, primarily 2,6-dichloroisonicotinic acid.

  • Byproducts: Resulting from side reactions, such as incompletely chlorinated species (e.g., 2-chloro-6-hydroxy-isonicotinamide) or over-reaction products.

  • Degradation Products: The most common degradation pathway is the hydrolysis of the amide bond, reverting the compound back to 2,6-dichloroisonicotinic acid, especially in the presence of moisture or acid/base catalysts.[1]

Q2: How can I quickly assess the purity of my this compound sample?

A: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[2] A standard protocol would involve a reverse-phase C18 column. For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it provides both retention time and mass-to-charge ratio data for each component.[3][4]

Q3: How do these impurities impact my downstream reactions?

A: The impact can be significant. Acidic impurities like 2,6-dichloroisonicotinic acid can neutralize basic reagents or catalysts, altering reaction kinetics and yields. Other reactive impurities can participate in side reactions, leading to the formation of complex and difficult-to-separate byproducts in your final product. For applications in drug development, strict control of impurities is a regulatory requirement.[5]

Q4: My this compound has a slight yellow or brown tint. Is this a concern?

A: Yes, this is an indicator of impurity. Pure this compound should be a white to off-white solid. Discoloration often points to the presence of polymeric byproducts or residual reagents from the synthesis of precursors like 2,6-dichloroisonicotinic acid, which may involve harsh reagents like phosphorus oxychloride.[6][7] These impurities can interfere with reactions and should be removed.

Impurity Troubleshooting and Removal Guides

This section provides a systematic approach to identifying and resolving specific impurity-related issues.

Issue 1: Presence of an Acidic Impurity, Likely Unreacted 2,6-Dichloroisonicotinic Acid
  • Symptoms:

    • An additional peak in the HPLC chromatogram, which may broaden with standard mobile phases.

    • The pH of an aqueous suspension of the material is acidic.

    • LC-MS analysis shows a peak with a mass corresponding to 2,6-dichloroisonicotinic acid.

  • Root Cause Analysis:

    • Incomplete Amidation: The reaction converting the carboxylic acid to the amide did not proceed to completion.

    • Product Hydrolysis: The amide product has degraded back to the carboxylic acid due to exposure to moisture, particularly under non-neutral pH conditions during workup or storage.[1]

  • Recommended Action: Purification via Acid-Base Extraction This method leverages the difference in acidity between the acidic impurity and the neutral amide product. The carboxylic acid is readily deprotonated by a weak base, making it water-soluble, while the neutral amide remains in the organic phase.

    Protocol 1: Acid-Base Extraction Workflow

    • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step carefully as CO₂ evolution may occur if significant acid is present. Repeat the wash 2-3 times.

    • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

    • Purity Verification: Analyze a small sample of the dried product by HPLC or LC-MS to confirm the absence of the acidic impurity.[2][3]

Issue 2: Presence of Colored Impurities and/or Non-polar Byproducts
  • Symptoms:

    • The solid product is off-white, yellow, or brown.

    • The HPLC chromatogram shows multiple small peaks or a "hump" in the baseline, indicating a complex mixture of byproducts.

  • Root Cause Analysis:

    • Synthesis Byproducts: Side reactions during the chlorination of the pyridine ring can lead to a range of related substances.[6][8]

    • Polymerization: High temperatures or the presence of catalytic impurities can sometimes lead to the formation of high-molecular-weight colored polymers.

  • Recommended Action: Purification by Recrystallization or Column Chromatography

    Method A: Recrystallization Recrystallization is a highly effective technique for removing small amounts of impurities that have different solubility profiles from the main product. The key is selecting an appropriate solvent system.

    Protocol 2: Purification by Recrystallization

    • Solvent Screening: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the this compound poorly at room temperature but well at elevated temperatures. Common candidates include ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures.

    • Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

    • Drying: Dry the crystals under vacuum.

    • Purity Verification: Confirm the purity of the recrystallized material by HPLC and check its appearance.[2]

    Method B: Flash Column Chromatography For complex mixtures or when recrystallization is ineffective, silica gel column chromatography provides superior separation power based on polarity.

    Protocol 3: Purification by Flash Column Chromatography

    • Stationary Phase: Prepare a silica gel column.

    • Mobile Phase Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the column.

    • Elution: Run the column, collecting fractions.

    • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Purity Verification: Confirm final purity via HPLC/LC-MS.[9]

Data and Workflow Visualization

Table 1: Summary of Common Impurities and Recommended Actions
Impurity NameChemical StructureLikely SourceRecommended Removal Method
2,6-Dichloroisonicotinic Acid
alt text
Incomplete amidation; HydrolysisAcid-Base Extraction
Monochloro-species(Structure varies)Incomplete chlorination of precursorColumn Chromatography, Recrystallization
Polymeric Byproducts(High MW, complex)High-temperature side reactionsRecrystallization, Charcoal Treatment
Residual Solvents(e.g., Toluene, DMF)Synthesis / WorkupDrying under high vacuum

Diagrams

Purification_Workflow cluster_0 Impurity Identification & Removal Workflow Start Crude this compound Sample Analysis Purity Analysis (HPLC / LC-MS) Start->Analysis Decision Impurity Type Identified? Analysis->Decision Acidic Acidic Impurity (e.g., Carboxylic Acid) Decision->Acidic Yes (Acidic) NonPolar Non-Polar / Colored Impurity Decision->NonPolar Yes (Other) PurifyAcid Perform Acid-Base Extraction Acidic->PurifyAcid PurifyNP Perform Recrystallization or Chromatography NonPolar->PurifyNP FinalAnalysis Final Purity Check (HPLC) PurifyAcid->FinalAnalysis PurifyNP->FinalAnalysis End Pure Product FinalAnalysis->End

Caption: General workflow for identifying and removing impurities.

Method_Selection cluster_1 Purification Method Selection Logic Impurity_Profile Assess Impurity Profile (HPLC/TLC) Is_Acidic Is the primary impurity acidic? Impurity_Profile->Is_Acidic Is_Complex Is it a complex mixture? Is_Acidic->Is_Complex No Extraction Use Acid-Base Extraction Is_Acidic->Extraction Yes Recrystallization Attempt Recrystallization Is_Complex->Recrystallization No Chromatography Use Column Chromatography Is_Complex->Chromatography Yes

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Synthesis of 2,6-Dichloroisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,6-dichloroisonicotinamide and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to provide you with actionable, field-proven insights to optimize your reaction outcomes, enhance purity, and troubleshoot effectively.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While the primary route often involves the amidation of 2,6-dichloroisonicotinoyl chloride, the reaction is frequently plagued by side reactions that can lead to impurities, low yields, and complex purification procedures. This guide provides a systematic approach to understanding and mitigating these challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound derivatives.

FAQ 1: My reaction is producing a significant amount of an unknown impurity with a higher molecular weight. What is the likely culprit?

Answer: A common and often frustrating side reaction is the formation of a dimeric amide impurity. This occurs when a molecule of the desired this compound product acts as a nucleophile, attacking another molecule of the highly reactive 2,6-dichloroisonicotinoyl chloride starting material. This results in the formation of N-(2,6-dichloropyridine-4-carbonyl)-2,6-dichloroisonicotinamide.

Root Cause Analysis:

  • Excess Acyl Chloride: If the 2,6-dichloroisonicotinoyl chloride is not consumed rapidly by the primary amine, it remains available to react with the newly formed amide product.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the less reactive amide nitrogen to attack the acyl chloride.

  • Concentrated Conditions: High concentrations of both the acyl chloride and the product increase the statistical probability of a collision leading to the dimer.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure a slight excess of the amine nucleophile relative to the 2,6-dichloroisonicotinoyl chloride. This promotes the rapid consumption of the acyl chloride, minimizing its availability for side reactions.

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the acyl chloride. This reduces the rate of the undesired dimerization reaction.

  • Slow Addition: Add the 2,6-dichloroisonicotinoyl chloride solution dropwise to the amine solution. This keeps the instantaneous concentration of the acyl chloride low, favoring the desired reaction pathway.

FAQ 2: My final product contains 2,6-dichloroisonicotinic acid. How can I prevent its formation?

Answer: The presence of 2,6-dichloroisonicotinic acid is a clear indication of the hydrolysis of your starting material, 2,6-dichloroisonicotinoyl chloride. Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in the reaction mixture.

Root Cause Analysis:

  • Wet Solvents or Reagents: The primary source of water is often insufficiently dried solvents or reagents.

  • Atmospheric Moisture: Reactions run in an open atmosphere can readily absorb moisture, particularly on humid days.

  • "Wet" Work-up: Premature or uncontrolled addition of aqueous solutions during the work-up can hydrolyze any remaining acyl chloride.

Troubleshooting Steps:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.

  • Careful Quenching: If the reaction requires quenching with water, ensure the reaction is complete and cooled to a low temperature before the addition of the aqueous solution.

Diagram 1: Key Reaction Pathways

G cluster_0 Desired Reaction cluster_1 Side Reactions cluster_hydrolysis Hydrolysis cluster_dimerization Dimerization Amine Primary Amine (R-NH2) Product This compound Derivative Acyl_Chloride Acyl_Chloride Acyl_Chloride->Product + Amine Water H2O Acid_Impurity 2,6-Dichloroisonicotinic Acid Acyl_Chloride_H Acyl_Chloride_H->Acid_Impurity + H2O Dimer_Impurity Dimeric Amide Impurity Product_D->Dimer_Impurity + Acyl Chloride

Caption: Competing reaction pathways in the synthesis of this compound derivatives.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

Problem: The reaction stalls, leaving a significant amount of unreacted 2,6-dichloroisonicotinoyl chloride, leading to low yields of the desired amide.

Systematic Troubleshooting Workflow:

G start Low Yield/ Incomplete Conversion check_amine Is the amine nucleophile sufficiently reactive? start->check_amine check_base Is a suitable base present to neutralize HCl byproduct? check_amine->check_base Yes add_dmcat Consider adding a catalytic amount of DMAP. check_amine->add_dmcat No check_temp Is the reaction temperature appropriate? check_base->check_temp Yes use_stronger_base Use a non-nucleophilic base like triethylamine or DIPEA. check_base->use_stronger_base No increase_temp Gradually increase the reaction temperature to reflux. check_temp->increase_temp No success Reaction Optimized check_temp->success Yes add_dmcat->check_base use_stronger_base->check_temp increase_temp->success

Caption: A step-by-step workflow for troubleshooting low yields.

Detailed Explanation:

  • Amine Reactivity: Electron-poor aromatic amines or sterically hindered amines may exhibit low nucleophilicity. In such cases, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Acid Scavenging: The amidation reaction produces one equivalent of hydrochloric acid (HCl). This can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The inclusion of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl as it is formed.

  • Temperature Optimization: While low temperatures are initially favored to control side reactions, some less reactive amine substrates may require elevated temperatures to drive the reaction to completion. After the initial controlled addition of the acyl chloride, a gradual increase in temperature can be beneficial.

Guide 2: Product Purification and Isolation Challenges

Problem: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography.

Troubleshooting Strategies:

Observation Potential Cause Recommended Action
Oily Crude ProductPresence of residual solvent or low-melting point impurities (e.g., dimer).1. Triturate the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. 2. Attempt a salt formation by treating with a suitable acid (e.g., HCl in ether) to precipitate the product as a more crystalline solid.
Streaking on TLCHighly polar impurities (e.g., 2,6-dichloroisonicotinic acid).1. Perform an aqueous wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. 2. Consider a plug of silica gel filtration before full column chromatography.
Co-elution of ImpuritiesSimilar polarity between the product and impurities.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. If the impurity is the dimer, a lower polarity solvent system may help to separate it from the more polar product.

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Derivative

Materials:

  • 2,6-Dichloroisonicotinoyl chloride

  • Primary amine (R-NH2)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate flask, dissolve 2,6-dichloroisonicotinoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 2,6-dichloroisonicotinoyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloroisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your reactions. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently troubleshoot and optimize your synthetic protocols.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a two-step process: the synthesis of the precursor 2,6-dichloroisonicotinic acid, followed by its amidation. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will break down the troubleshooting process for each stage.

Part 1: Troubleshooting the Synthesis of 2,6-Dichloroisonicotinic Acid

A common and efficient route to 2,6-dichloroisonicotinic acid involves the chlorination of a suitable precursor, such as citrazinic acid, using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a catalyst or additive.[1]

Frequently Asked Questions (FAQs)

Question 1: My yield of 2,6-dichloroisonicotinic acid is consistently low. What are the likely causes?

Answer: Low yields in this chlorination reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in your starting materials or glassware will consume the reagent and reduce the efficiency of the chlorination. Ensure all glassware is flame-dried and starting materials are anhydrous.

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion. While using a large excess can drive the reaction to completion, it can also lead to more side products and purification challenges.

  • Poor Quenching and Work-up: The quenching step, typically with ice water, is highly exothermic and must be performed carefully to avoid degradation of the product.[1] Inefficient extraction of the product from the aqueous layer will also lead to lower yields.

Question 2: I am observing significant amounts of mono-chlorinated or hydroxyl-containing impurities. How can I minimize these?

Answer: The presence of these impurities strongly suggests incomplete chlorination. To address this:

  • Increase Reaction Temperature and Time: Carefully increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion. Monitor the reaction closely to avoid decomposition.

  • Reagent Choice and Additives: The use of additives like tetraethylammonium chloride can enhance the reaction's efficiency.[1] In some cases, a stronger chlorinating system, such as phosphorus pentachloride (PCl₅) in an aromatic solvent, might be necessary.[2]

  • Ensure Anhydrous Conditions: As mentioned, water will react with the chlorinating agent, leading to the formation of intermediates that may not fully convert to the desired dichloro-product.

Troubleshooting Guide: Synthesis of 2,6-Dichloroisonicotinic Acid
Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/LC-MS until starting material is consumed.
Moisture contaminationUse flame-dried glassware and anhydrous reagents.
Improper work-upEnsure the quenching process is slow and controlled. Optimize the extraction solvent and perform multiple extractions.
Impure Product Presence of mono-chlorinated or hydroxylated speciesDrive the reaction to completion with longer reaction times or higher temperatures. Consider using a stronger chlorinating agent or additives.[1][2]
Tar-like byproductsThis can result from excessive heat. Optimize the reaction temperature and ensure efficient stirring.

Part 2: Troubleshooting the Amidation of 2,6-Dichloroisonicotinic Acid

The conversion of 2,6-dichloroisonicotinic acid to this compound is typically achieved by first activating the carboxylic acid, often by converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with an ammonia source.[3][4]

Frequently Asked Questions (FAQs)

Question 1: The conversion of the carboxylic acid to the amide is inefficient, and I recover a lot of starting material. What's going wrong?

Answer: This is a common issue and usually points to a problem with the activation of the carboxylic acid.

  • Inefficient Acyl Chloride Formation: The reaction of the carboxylic acid with thionyl chloride may be incomplete. This step often requires heating. Ensure the reaction is carried out under anhydrous conditions, as any moisture will decompose the thionyl chloride and the resulting acyl chloride.

  • Hydrolysis of the Acyl Chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis.[5] If the reaction with the ammonia source is not performed promptly or if there is moisture in the subsequent steps, the acyl chloride can revert to the carboxylic acid.

  • Choice of Ammonia Source: The type of ammonia source and the reaction conditions are critical. Aqueous ammonia can lead to hydrolysis of the acyl chloride. Using anhydrous ammonia gas or a solution of ammonia in an appropriate organic solvent is often more effective.

Question 2: I am seeing byproducts in my final product. What are they and how can I avoid them?

Answer: Side reactions can lead to a range of impurities.

  • Over-reaction with the Amine: While less common with ammonia, using substituted amines can sometimes lead to the formation of undesired byproducts.

  • Reaction at the Pyridine Ring: Although the pyridine ring is deactivated by the two chlorine atoms, harsh reaction conditions could potentially lead to side reactions.

  • Impurities from the Starting Material: Any impurities in your 2,6-dichloroisonicotinic acid will likely be carried through to the final product. Ensure the purity of your starting material before proceeding with the amidation.

Troubleshooting Guide: Amidation Reaction
Problem Potential Cause Recommended Solution
Low Conversion to Amide Incomplete formation of the acyl chloride intermediate.Ensure anhydrous conditions. Increase the reaction time or temperature for the reaction with thionyl chloride.
Hydrolysis of the acyl chloride.Use anhydrous ammonia source (e.g., ammonia gas or a solution in an organic solvent). Minimize exposure of the acyl chloride to moisture.
Formation of Impurities Unreacted starting material.Ensure the purity of the 2,6-dichloroisonicotinic acid before the amidation step.
Side reactions.Optimize reaction conditions (temperature, reaction time) to be as mild as possible while still achieving full conversion.
Difficult Purification Product is difficult to crystallize or isolate.Experiment with different recrystallization solvents. Column chromatography may be necessary if simple crystallization is ineffective.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid
  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citrazinic acid and tetraethylammonium chloride.[1]

  • Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture at reflux for the specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound
  • In a flame-dried flask under an inert atmosphere, suspend 2,6-dichloroisonicotinic acid in an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF, dioxane).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an organic solvent, until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Visualizing the Workflow

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway A Citrazinic Acid B 2,6-Dichloroisonicotinic Acid A->B  POCl₃, Δ   C 2,6-Dichloroisonicotinoyl Chloride B->C  SOCl₂, Δ   D This compound C->D  NH₃ (anhydrous)  

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Amide Yield

Troubleshooting_Amide Start Low Yield of Amide Check_SM Check for unreacted 2,6-dichloroisonicotinic acid Start->Check_SM Incomplete_Activation Incomplete Acyl Chloride Formation Check_SM->Incomplete_Activation Starting material present Other Other issues (e.g., purification loss) Check_SM->Other No starting material Hydrolysis Hydrolysis of Acyl Chloride Incomplete_Activation->Hydrolysis No Solution_Activation Increase SOCl₂ reaction time/temp. Ensure anhydrous conditions. Incomplete_Activation->Solution_Activation Yes Solution_Hydrolysis Use anhydrous NH₃ source. Work quickly and under inert gas. Hydrolysis->Solution_Hydrolysis Yes Hydrolysis->Other No

Caption: A decision tree for troubleshooting low yields in the amidation step.

References

Technical Support Center: Stability of 2,6-Dichloroisonicotinamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dichloroisonicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in solution. Understanding and controlling for stability is paramount for ensuring the accuracy, reproducibility, and validity of your experimental results.

This guide moves beyond simple protocols to explain the chemical principles governing the stability of this compound, empowering you to make informed decisions in your experimental design.

Core Stability Profile & Key Considerations

This compound is a derivative of isonicotinic acid. Its structure, featuring a pyridine ring with two chlorine atoms and an amide group, presents several potential points of chemical instability, primarily hydrolysis. The stability of your solutions will be critically influenced by pH, temperature, solvent choice, and exposure to light.

ParameterInfluence on StabilityKey Recommendation
pH High Impact. Both acidic and alkaline conditions can catalyze hydrolysis of the amide bond. The compound is expected to be most stable in a slightly acidic to neutral pH range.Prepare solutions in buffers with a pH between 4 and 7. Avoid strongly acidic or basic conditions.
Temperature High Impact. Elevated temperatures significantly accelerate the rate of degradation.Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice during experiments.
Solvent Moderate Impact. Protic solvents (like water and methanol) can participate in hydrolysis. The choice of solvent can also affect solubility.For long-term storage, consider aprotic solvents like DMSO or DMF. For aqueous experiments, use buffered solutions and prepare fresh.
Light Moderate Impact. Pyridine derivatives can be susceptible to photodegradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the handling and use of this compound solutions.

Q1: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?

A: Absolutely. Inconsistent results are a classic sign of analyte degradation. If the concentration of your active compound is decreasing over the course of an experiment or between experiments, you will naturally observe high variability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: As a first step, prepare a fresh stock solution and working solutions immediately before your experiment. Compare the results with those obtained using your older solution.

  • Assess Storage Conditions: Verify that your stock solution is stored at or below -20°C and protected from light. Repeated freeze-thaw cycles should be avoided; aliquot your stock solution into single-use volumes.

  • Check Your Buffer: Ensure the pH of your experimental buffer is within the recommended stable range (pH 4-7). The stability of related compounds, such as nicotinamide cofactors, is known to be highly pH-dependent.[1]

Q2: What is the primary degradation pathway I should be concerned about?

A: The most probable degradation pathway is the hydrolysis of the isonicotinamide amide bond to form 2,6-dichloroisonicotinic acid. This reaction can be catalyzed by both acid and base. While nucleophilic substitution of the chlorine atoms is possible, it generally requires more forcing conditions. The hydrolysis of an amide to a carboxylic acid is a well-documented degradation route for many pharmaceutical compounds.[2][3]

Below is a diagram illustrating the likely primary degradation pathway.

G cluster_main Primary Degradation Pathway parent This compound product 2,6-Dichloroisonicotinic Acid parent->product Hydrolysis (Acid or Base Catalyzed) water H₂O

Caption: Hydrolysis of this compound.

Q3: What is the best way to prepare and store a stock solution?

A: Proper preparation and storage are critical for maximizing the shelf-life of your compound.

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weighing: Accurately weigh the required amount of this compound powder in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use aliquots in amber, low-retention microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C.

Q4: How can I verify the stability of my solution in my specific experimental buffer?

A: The most reliable method for stability testing is to use a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to quantify the parent compound and detect the appearance of degradation products over time.

Below is a general workflow for conducting a stability study.

G cluster_workflow Stability Testing Workflow start Prepare Solution in Test Buffer t0 Timepoint 0: Inject into HPLC/LC-MS start->t0 incubate Incubate at Experimental Temperature t0->incubate tn Timepoint 'n': Inject into HPLC/LC-MS incubate->tn analyze Analyze Data: Compare Peak Areas tn->analyze decision Assess Stability: >95% Parent Remaining? analyze->decision stable Solution is Stable decision->stable Yes unstable Solution is Unstable (Prepare Fresh) decision->unstable No

References

Preventing byproduct formation in 2,6-Dichloroisonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Dichloroisonicotinamide

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the formation of unwanted byproducts. Our goal is to ensure your synthesis is efficient, reproducible, and yields a product of the highest purity.

Understanding the Synthesis: Common Routes and Challenges

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, typically proceeds through the amidation of 2,6-dichloroisonicotinic acid or its activated derivatives. The most common laboratory-scale method involves a two-step process:

  • Activation of the Carboxylic Acid: 2,6-dichloroisonicotinic acid is converted to a more reactive species, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The activated acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the desired amide.

While seemingly straightforward, this pathway is prone to several side reactions that can significantly lower the yield and purity of the final product. The primary challenges stem from the reactivity of the dichloropyridine ring and the harsh conditions sometimes employed.

Troubleshooting Guide: Preventing Byproduct Formation

This section addresses specific issues encountered during the synthesis in a practical Q&A format.

Q1: I'm observing a significant amount of a byproduct with a mass corresponding to 2-chloro-6-hydroxy-isonicotinamide. What is causing this, and how can I prevent it?

A1: This is the most common byproduct and arises from the hydrolysis of one of the chloro-substituents on the pyridine ring. The electron-withdrawing nature of the amide group and the second chlorine atom makes the C-Cl bonds susceptible to nucleophilic substitution, especially by water or hydroxide ions.

Root Causes & Mechanistic Explanation:

  • Presence of Water: Any moisture in the reaction mixture, whether from solvents, reagents, or atmospheric humidity, can act as a nucleophile.

  • Excess Hydroxide: When using aqueous ammonia or ammonium hydroxide for amidation, the hydroxide ion (OH⁻) is a potent nucleophile that can readily displace a chloride ion on the pyridine ring. This is particularly problematic at elevated temperatures.

  • Prolonged Reaction Times/High Temperatures: Forcing the reaction to completion with excessive heat or time increases the probability of this side reaction.

Preventative Strategies:

  • Strict Anhydrous Conditions (Activation Step): The conversion of the carboxylic acid to the acyl chloride using thionyl chloride must be performed under strictly anhydrous conditions. Moisture will not only consume the SOCl₂ but can also hydrolyze the product acyl chloride back to the starting acid.[1]

  • Controlled Amidation:

    • Temperature Control: Add the acyl chloride solution slowly to a cold (0-5 °C) solution of ammonium hydroxide. This minimizes the rate of the competing hydrolysis reaction.

    • Stoichiometry: Use a moderate excess of the ammonia source to ensure complete amidation but avoid a large excess of water and hydroxide. .

    • Alternative Ammonia Source: Consider using ammonia gas bubbled through an anhydrous solvent (like THF or Dioxane) containing the acyl chloride. This completely avoids the presence of water.

Caption: Competing reaction pathways in the amidation step.

Q2: My final product is contaminated with unreacted 2,6-dichloroisonicotinic acid. How can I improve the conversion to the amide?

A2: The presence of the starting carboxylic acid in your final product points to incomplete conversion to the acyl chloride in the first step or hydrolysis of the acyl chloride intermediate before it can react with ammonia.

Root Causes & Mechanistic Explanation:

  • Insufficient Activating Agent: If an inadequate amount of thionyl chloride (SOCl₂) is used, some carboxylic acid will remain unreacted.

  • Inefficient Acyl Chloride Formation: The reaction between a carboxylic acid and SOCl₂ proceeds via a chlorosulfite intermediate.[2][3] For this reaction to go to completion, byproducts (SO₂ and HCl gas) must be effectively removed.[1][4] If the reaction is not heated sufficiently or vented properly, the equilibrium may not be fully shifted towards the product.

  • Premature Hydrolysis: As mentioned in Q1, if the acyl chloride is exposed to water before amidation, it will revert to the carboxylic acid.

Troubleshooting & Optimization:

  • Stoichiometry of SOCl₂: Use a slight excess (1.2 to 1.5 equivalents) of thionyl chloride to ensure all the carboxylic acid is consumed.

  • Reaction Conditions for Activation:

    • Reflux the mixture of 2,6-dichloroisonicotinic acid and thionyl chloride (often with a catalytic amount of DMF) for 2-3 hours to ensure complete conversion and drive off the gaseous byproducts.[1]

    • After reflux, remove the excess SOCl₂ under reduced pressure. This is a critical step, as residual SOCl₂ can cause unwanted side reactions during amidation.

  • Workflow Integrity: Ensure the flask and condenser are completely dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

ParameterStandard ConditionOptimized Condition for High ConversionRationale
SOCl₂ Equiv. 1.1 eq1.5 eqEnsures complete consumption of the starting acid.
Activation Temp. 60 °C75-80 °C (Reflux)Drives the reaction to completion by removing gaseous byproducts (SO₂/HCl).[1]
Activation Time 1 hour2-3 hoursAllows sufficient time for the reaction to complete.
Atmosphere AmbientInert (N₂ or Ar)Prevents premature hydrolysis of the acyl chloride intermediate.[1]

Q3: The reaction to form the acyl chloride is very slow and requires a large excess of thionyl chloride. How can I accelerate this step?

A3: The reactivity of carboxylic acids with thionyl chloride can vary. A common and highly effective method to catalyze this reaction is to use a catalytic amount of N,N-dimethylformamide (DMF).

Mechanistic Explanation: DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N⁺=CHCl]Cl⁻, in situ.[1] This reagent is a much more powerful electrophile than thionyl chloride itself. It rapidly reacts with the carboxylic acid to form a highly reactive acyl-Vilsmeier intermediate, which is then readily converted to the final acyl chloride by a chloride ion. This catalytic cycle significantly lowers the activation energy of the process.

Recommended Protocol:

  • To your mixture of 2,6-dichloroisonicotinic acid and solvent (e.g., toluene or dichloroethane), add the thionyl chloride.

  • Add a few drops (typically <0.1 equivalents) of DMF. You should observe a gentle evolution of gas.

  • Proceed with heating the reaction as usual. You will notice a much faster and more efficient conversion.

Vilsmeier_Catalysis cluster_0 Catalytic Cycle DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N⁺=CHCl]Cl⁻ DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ Vilsmeier->DMF Regenerated Acyl_Vilsmeier Reactive Intermediate Vilsmeier->Acyl_Vilsmeier + R-COOH Carboxylic_Acid R-COOH Acyl_Chloride R-COCl (Product) Acyl_Vilsmeier->Acyl_Chloride + Cl⁻

Caption: Catalytic cycle showing DMF activation of SOCl₂.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize the formation of the 2-chloro-6-hydroxy byproduct.

Step A: Formation of 2,6-Dichloroisonicotinoyl Chloride

  • Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add 2,6-dichloroisonicotinic acid (1.0 eq) to a suitable solvent (e.g., toluene).

  • Add thionyl chloride (1.5 eq) dropwise to the suspension.

  • Add catalytic N,N-dimethylformamide (DMF, ~3 drops).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction mixture should become a clear solution.

  • Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude acyl chloride as an oil or low-melting solid.

Step B: Amidation

  • In a separate flask, prepare a solution of ammonium hydroxide (28-30%, ~5 eq) and cool it to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran, THF).

  • Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • A precipitate of the desired amide will form. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts, followed by a small amount of cold ethanol or ether.

  • Dry the product under vacuum to yield this compound.

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a different chlorinating agent instead of thionyl chloride?

    • Yes, oxalyl chloride is an excellent alternative and often produces cleaner reactions because its byproducts (CO, CO₂) are gaseous and easily removed. However, it is more expensive. Phosphorus pentachloride (PCl₅) can also be used but may require higher temperatures and can lead to other chlorinated byproducts if not carefully controlled.[5]

  • FAQ 2: My final product has a yellowish tint. How can I purify it?

    • A yellowish color often indicates the presence of minor, highly colored impurities. Recrystallization is the most effective method for purification. A suitable solvent system would be ethanol/water or toluene. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • FAQ 3: What analytical techniques are best for monitoring the reaction and assessing product purity?

    • Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of the starting carboxylic acid. Use a mobile phase like 1:1 Hexane:Ethyl Acetate. The carboxylic acid will have a lower Rf than the less polar amide product.

    • High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity and identifying byproducts. A C18 column with a water/acetonitrile gradient is a good starting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and ensuring the absence of starting material.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts.

References

Technical Support Center: Purification of 2,6-Dichloroisonicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-dichloroisonicotinamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of this compound analogs.

Q1: What are the most common impurities I should expect when synthesizing this compound analogs?

A1: Impurities are typically process-related and fall into three main categories:

  • Unreacted Starting Materials: The most common impurity is often the starting material, such as the parent 2,6-dichloroisonicotinic acid or the amine used for amidation. Incomplete reactions are a frequent cause.[1]

  • Hydrolysis Products: The amide bond in your target molecule can be susceptible to hydrolysis, especially under acidic or basic conditions used during workup or chromatography. This can revert the molecule to 2,6-dichloroisonicotinic acid. Similarly, the chloro-substituents on the pyridine ring can be displaced by hydroxide ions to form 2-chloro-6-hydroxy-isonicotinamide analogs, a common degradation pathway for halogenated pyridines.[2][3]

  • Side-Reaction Products: Depending on the synthetic route, side reactions can lead to isomeric products or dimers. For instance, if the synthesis involves acylation, di-acylation can occur, leading to the formation of diamide byproducts.[4]

Q2: My this compound analog has very poor solubility in common organic solvents. How should I approach purification?

A2: Poor solubility is a known challenge for polyhalogenated pyridines.[2] A systematic approach is required:

  • Solvent Screening for Recrystallization: The ideal recrystallization solvent is one where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] Create a small-scale solubility testing matrix with solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene. A mixture of solvents, such as ethanol/water or ethyl acetate/heptane, can also be effective.

  • Chromatography Solvent System: For column chromatography, you may need to use more polar solvent systems. If solubility in ethyl acetate or dichloromethane is low, consider adding a small amount of a stronger, more polar solvent like methanol or tetrahydrofuran (THF) to your mobile phase to ensure the compound remains dissolved on the column.

  • Use of "Tough" Solvents: In challenging cases, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the crude product initially, which can then be precipitated by adding an anti-solvent (like water) or loaded onto a column using a compatible solid loader.

Q3: How can I monitor the stability of my compound during purification? Is it prone to degradation?

A3: Yes, these analogs can degrade, primarily via hydrolysis. Constant monitoring is key.

  • pH Control: Avoid strongly acidic or basic conditions. When performing aqueous extractions, use mild reagents like saturated sodium bicarbonate instead of concentrated sodium hydroxide. If using reversed-phase HPLC with acid additives, trifluoroacetic acid (TFA) at 0.1% is standard, but it's wise to neutralize and remove the solvent from product-containing fractions as quickly as possible.

  • Temperature: Avoid prolonged heating. When performing recrystallization, bring the solution to a boil briefly to dissolve the solid and then allow it to cool slowly.[5] Do not leave the solution heating for extended periods.

  • Analytical Monitoring: Use thin-layer chromatography (TLC) or a rapid HPLC method to check the purity of your material at each stage. If you see a new spot or peak appearing (often a more polar one), it could be a sign of degradation. A common degradation product is the corresponding 2-hydroxypyridine.[3]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during purification experiments.

Issue 1: Low Recovery After Silica Gel Column Chromatography

Q: I ran a silica gel column to purify my this compound analog, but I recovered less than 30% of my material. What went wrong?

A: This is a common issue often related to the interaction between the compound and the stationary phase.

  • Causality: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible binding or "streaking" on the column, resulting in poor recovery.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before running the column, consider treating the silica gel. You can either use commercially available deactivated silica or flush your packed column with the mobile phase containing a small amount (0.5-1%) of a competitive base like triethylamine or pyridine. This will cap the most acidic sites on the silica.

    • Switch Stationary Phase: If the problem persists, switch to a less acidic stationary phase like alumina (neutral or basic) or consider using reversed-phase chromatography (C18), which operates on a different separation principle (hydrophobicity).[7]

    • Check for On-Column Degradation: Run a small analytical TLC plate and spot your crude material. Let the plate sit for an hour after developing, then re-develop it. If the spot has degraded or changed, it indicates instability on silica.

Issue 2: Persistent Impurity Co-elutes with Product in HPLC

Q: My HPLC analysis shows a persistent impurity at ~2% that has a very similar retention time to my product. How can I resolve this?

A: This indicates that the impurity has very similar polarity and chemical properties to your target compound, making separation difficult.

  • Causality: The impurity is likely a structurally similar analog, such as a regioisomer formed during synthesis or a closely related byproduct.[1] Standard chromatographic methods may not have sufficient resolving power.

  • Troubleshooting Workflow:

G cluster_0 Impurity Identification cluster_1 Chromatographic Optimization cluster_2 Alternative Purification Identify 1. Identify Impurity (LC-MS, HRMS) OptimizeHPLC 2. Optimize HPLC Method - Change mobile phase (e.g., ACN to MeOH) - Adjust gradient slope - Try different column (e.g., Phenyl-Hexyl) Identify->OptimizeHPLC Known Mass? Recrystallize 4. Attempt Recrystallization - Screen various solvent/anti-solvent systems Identify->Recrystallize Isomeric Impurity? PrepScale 3. Scale to Preparative HPLC OptimizeHPLC->PrepScale Resolution Improved? End Pure Compound PrepScale->End Purity Goal Met Recrystallize->End Purity Goal Met

Caption: Troubleshooting workflow for co-eluting impurities.

  • Detailed Steps:

    • Identify the Impurity: Use LC-MS to get the mass of the impurity. This is the most critical step. A mass difference might suggest hydrolysis (-Cl, +OH) or loss of a protecting group. If the mass is identical, it is likely an isomer.

    • Optimize Chromatography: True separation may require significant method development. Try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. Use a column with a different stationary phase chemistry (like phenyl-hexyl or biphenyl) that offers different interaction mechanisms (e.g., pi-pi stacking).[8]

    • Attempt Recrystallization: This technique separates compounds based on their crystal lattice packing, not just polarity.[9] An isomeric impurity that co-elutes in chromatography may have different solubility characteristics that allow for separation via careful recrystallization.

Section 3: Standardized Protocols & Workflows

These protocols provide a validated starting point for purification and analysis.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol is designed for the routine purity analysis of this compound analogs.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

    • Gradient Program:

      • Start at 30% B, hold for 1 minute.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or an empirically determined λmax)

  • Rationale: The C18 column separates based on hydrophobicity.[7] The acidic TFA ensures that the basic pyridine nitrogen is protonated, which minimizes peak tailing and leads to sharper, more symmetrical peaks.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general method for purifying gram-scale quantities of crude product.

  • Solvent System Selection: Use TLC to find a solvent system (e.g., heptane/ethyl acetate) that gives your product an Rf value of ~0.3. Add 0.5% triethylamine to the solvent mixture if you observe streaking on the TLC plate.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with your chosen mobile phase, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Solid Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting dry powder onto the top of the packed column.

  • Elution: Run the column using the selected mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the pure fractions, and remove the solvent under reduced pressure.

Caption: Standard workflow for flash column chromatography.

Section 4: Data Interpretation & Purity Analysis

Choosing the right analytical technique is crucial for accurately determining the purity of your final compound.

Table 1: Comparison of Analytical Methods for Purity Assessment [8]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.
Best For Detecting non-volatile and thermally labile impurities, isomers.Detecting volatile organic impurities and residual solvents.Determining absolute molar purity against a certified standard; structural confirmation.
Common Impurities Detected Starting materials, by-products, hydrolysis products.Residual solvents (e.g., Dichloromethane, Ethyl Acetate).Impurities with distinct proton signals from the analyte.
Advantages High resolution, widely applicable, good for non-volatile compounds.Excellent for quantifying volatile impurities.Provides absolute purity without needing a reference standard of the analyte; structural info.
Limitations Requires chromophore for UV detection; relative purity unless calibrated.Compound must be volatile and thermally stable.Lower sensitivity than chromatographic methods; requires expensive internal standard.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Polyhalogenated Pyridinols. Retrieved from Benchchem.

  • Jacobson, K. A., & Jaworsky, D. E. (1983). Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Analytical Biochemistry, 132(1), 50–53. --INVALID-LINK--

  • Lowe, C. R., Harvey, M. J., Craven, D. B., Kerfoot, M. A., Hollows, M. E., & Dean, P. D. G. (1973). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. Biochemical Society Transactions, 1(1), 27-30.

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. Retrieved from Benchchem.

  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from Benchchem.

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. CUNY Academic Works.

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(42), 16863–16870. --INVALID-LINK--

  • Yu, J. T., et al. (2007). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 75(4), 819–826. --INVALID-LINK--

  • Papenfuhs, T., & Mesch, K. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent 4,447,615. --INVALID-LINK--

  • Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 649. --INVALID-LINK--

  • Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1234567.

  • Sirtziou, R., et al. (2010). Photolytic removal and mineralisation of 2-halogenated pyridines. Journal of Hazardous Materials, 182(1-3), 548–554. --INVALID-LINK--

  • Hawse, W. F., et al. (2005). Microplate filtration assay for nicotinamide release from NAD using a boronic acid resin. Methods, 36(4), 346–350. --INVALID-LINK--

  • ECHEMI. (n.d.). This compound Formula. Retrieved from ECHEMI.

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich.

  • Roque, A. C. A., & Lowe, C. R. (2007). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Advances, 25(6), 537–554. --INVALID-LINK--

  • Smith, A. B., et al. (2023). Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia. Cancers, 15(6), 1883.

  • CN103113236A - Preparation method of 2,6-dichlorodiphenylamine. (2013). Google Patents. --INVALID-LINK--

  • Grabowska, U., et al. (1997). Diastereoselective resolution of 6-substituted glycosides via enzymatic hydrolysis. Carbohydrate Research, 305(3-4), 351–361. --INVALID-LINK--

  • Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 467-511.

  • Fearon, K. L., et al. (1997). Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Nucleosides and Nucleotides, 16(10-11), 2075-2078.

  • Smith, C. R., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry, 86(12), 8239–8254. --INVALID-LINK--

  • Fijalek, Z., et al. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 59(5), 333–339. --INVALID-LINK--

  • Mironov, V. F., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7858. --INVALID-LINK--

  • Al-Majd, A. A., et al. (2020). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 60(1), 10-19.

  • Fijalek, Z., et al. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. ResearchGate.

  • Puopolo, G., et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography/Electrospray-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 9949–9957.

  • Concellon, J. M., et al. (1996). Barbier-Type Reactions of Cyclic Acid Anhydrides and Keto Acids Mediated by an SmI2/(NiI2 Catalytic) System - Preparation of Disubstituted Lactones. ChemInform, 27(31).

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,6-dichloroisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. This guide provides not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable approach involves a two-step synthesis. The first step is the chlorination of a suitable precursor to form 2,6-dichloroisonicotinic acid. The second step is the amidation of the carboxylic acid to yield the final product, this compound. This method is favored due to the availability of starting materials and the generally high yields achievable.

Q2: What are the recommended starting materials for the synthesis of the 2,6-dichloroisonicotinic acid intermediate?

A2: A common and cost-effective starting material is citrazinic acid (2,6-dihydroxyisonicotinic acid).[1] This compound can be efficiently converted to 2,6-dichloroisonicotinic acid using a strong chlorinating agent.

Q3: What are the primary safety concerns when handling the reagents involved in this synthesis?

A3: The synthesis of this compound involves hazardous reagents, most notably phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). Both are highly corrosive, react violently with water, and are toxic upon inhalation.[1][2][3][4] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety shower and eyewash station should be readily accessible.[1][2]

Q4: What are the critical process parameters to control during the amidation step?

A4: Temperature, reaction time, and stoichiometry are crucial. The formation of the acyl chloride intermediate is typically performed at elevated temperatures, while the subsequent reaction with an ammonia source may require cooling to control the exothermicity. Precise control of reagent addition is vital to minimize side reactions and ensure complete conversion.

Q5: What are the most effective methods for purifying the final this compound product?

A5: Recrystallization is a highly effective method for purifying the final product, assuming it is a solid.[3] The choice of solvent is critical and should be determined experimentally to ensure high recovery of the purified product while leaving impurities dissolved in the mother liquor. Common solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol is adapted from established procedures for the chlorination of dihydroxypyridines.[1]

Materials:

  • Citrazinic acid

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Water

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to 130°C and maintain for 18 hours.

  • Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 2,6-dichloroisonicotinic acid as a solid.

Protocol 2: Synthesis of this compound from 2,6-Dichloroisonicotinic Acid (via Acyl Chloride)

This protocol is a robust method for the amidation of carboxylic acids.

Materials:

  • 2,6-Dichloroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent)

  • Ammonia (gas or a solution in an appropriate solvent, e.g., dioxane or methanol)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dichloroisonicotinic acid in anhydrous toluene.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (around 80-110°C, depending on the solvent) and maintain until the reaction is complete (monitor by TLC or HPLC, observing the disappearance of the starting carboxylic acid).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude 2,6-dichloroisonicotinoyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., toluene, THF, or dichloromethane).

  • Cool the solution in an ice bath (0-5°C).

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise, maintaining the temperature below 10°C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 2,6-Dichloroisonicotinic Acid Incomplete reaction.- Ensure sufficient reaction time and temperature as specified in the protocol.- Use a sufficient excess of phosphorus oxychloride.
Loss of product during workup.- Ensure efficient extraction by performing multiple extractions with ethyl acetate.- Avoid excessive washing of the organic layer.
Low Yield of this compound Incomplete formation of the acyl chloride.- Ensure the use of anhydrous conditions as thionyl chloride reacts with water.- Confirm the completion of the acyl chloride formation by spectroscopic methods (e.g., IR) before proceeding with amidation.
Incomplete amidation.- Ensure a sufficient excess of the ammonia source is used.- Control the temperature during the addition of ammonia to prevent side reactions.
Hydrolysis of the acyl chloride.- Maintain strictly anhydrous conditions throughout the reaction.
Presence of Unreacted 2,6-Dichloroisonicotinic Acid in Final Product Incomplete conversion during the amidation step.- Increase the amount of thionyl chloride and/or the reaction time for the acyl chloride formation.- Ensure an adequate excess of ammonia is used.
Formation of Byproducts Over-chlorination of the pyridine ring.- Avoid excessively high temperatures or prolonged reaction times during the chlorination step.
Dimerization or polymerization.- Control the concentration of the reactants and the reaction temperature during the amidation step.
Difficulty in Product Purification Product is an oil or does not crystallize.- Try different solvent systems for recrystallization.- Consider purification by column chromatography.
Product is contaminated with starting material or byproducts.- Optimize the recrystallization procedure by carefully selecting the solvent and controlling the cooling rate.- A second recrystallization may be necessary.

Data Summary Table

Parameter Value Notes
Chlorination Reaction Temperature 130-145°CFor the synthesis of 2,6-dichloroisonicotinic acid.[1]
Acyl Chloride Formation Temperature Reflux (e.g., 80-110°C)Dependent on the solvent used.
Amidation Reaction Temperature 0-10°CDuring the addition of ammonia.
Typical Yield (2,6-dichloroisonicotinic acid) ~89%Based on literature for similar reactions.[1]
Typical Yield (this compound) 80-95%Dependent on the purity of the starting materials and reaction conditions.

Visualizations

Synthetic Workflow

SynthesisWorkflow A Citrazinic Acid P1 POCl₃, Et₄NCl 130-145°C A->P1 B 2,6-Dichloroisonicotinic Acid P2 SOCl₂ Reflux B->P2 C 2,6-Dichloroisonicotinoyl Chloride P3 NH₃ 0-10°C C->P3 D This compound P1->B P2->C P3->D

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_acid Precursor Issues cluster_amidation Amidation Issues cluster_purification Purification Issues Start Low Yield or Impure Product Check_Acid Analyze 2,6-Dichloroisonicotinic Acid Purity Start->Check_Acid Check_Amidation Review Amidation Step Start->Check_Amidation Check_Purification Optimize Purification Start->Check_Purification Acid_Impure Impure Acid Check_Acid->Acid_Impure Acid_OK Acid is Pure Check_Acid->Acid_OK Incomplete_Acyl_Cl Incomplete Acyl Chloride Formation Check_Amidation->Incomplete_Acyl_Cl Incomplete_Amidation Incomplete Amidation Check_Amidation->Incomplete_Amidation Side_Reactions Side Reactions Check_Amidation->Side_Reactions Wrong_Solvent Incorrect Recrystallization Solvent Check_Purification->Wrong_Solvent Inefficient_Purification Inefficient Purification Check_Purification->Inefficient_Purification Repurify_Acid Recrystallize or Re-synthesize Acid Acid_Impure->Repurify_Acid Increase_SOCl2 Increase SOCl₂/Time Incomplete_Acyl_Cl->Increase_SOCl2 Increase_NH3 Increase NH₃ Excess Incomplete_Amidation->Increase_NH3 Control_Temp Control Temperature Side_Reactions->Control_Temp Screen_Solvents Screen New Solvents Wrong_Solvent->Screen_Solvents Re_Recrystallize Perform Second Recrystallization Inefficient_Purification->Re_Recrystallize

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Managing Moisture Sensitivity in 2,6-Dichloroisonicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,6-Dichloroisonicotinamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Due to the inherent reactivity of its amide functional group, meticulous moisture control is paramount for achieving successful and reproducible outcomes. This guide provides in-depth, field-proven insights into the challenges posed by moisture and offers robust solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding the handling and properties of this compound.

Question: What makes this compound sensitive to moisture?

Answer: The sensitivity of this compound to moisture stems from its amide functional group. Amides, while generally more stable than esters or acid chlorides, are susceptible to hydrolysis—a chemical reaction with water.[1][2] The carbonyl carbon in the amide group is electrophilic and can be attacked by the nucleophilic oxygen atom of a water molecule. This process is often catalyzed by acidic or basic conditions, which can be present as trace impurities.[3][4] The resonance stabilization of the amide bond makes this reaction slower than for other carboxylic acid derivatives, but it remains a significant pathway for degradation, especially under prolonged heating or exposure to ambient humidity.[5][6]

Question: What is the primary consequence of moisture contamination in my reaction?

Answer: The primary and most detrimental consequence is the hydrolysis of your starting material into 2,6-Dichloropyridine-4-carboxylic acid (also known as 2,6-dichloroisonicotinic acid).[7][8][9] This conversion consumes your reagent, leading to significantly lower yields of the desired product. Furthermore, the newly formed carboxylic acid can potentially introduce unwanted side reactions or complicate the purification process due to its different chemical properties (e.g., acidity, polarity).

Diagram: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the amide carbonyl, leading to the formation of the corresponding carboxylic acid.

Hydrolysis reagent This compound acid 2,6-Dichloropyridine-4-carboxylic acid reagent->acid Hydrolysis water H₂O (Moisture) ammonia Ammonia (NH₃)

Caption: Hydrolysis of this compound to its carboxylic acid.

Question: How should I properly store this compound?

Answer: Proper storage is the first line of defense against moisture-induced degradation. This compound should be stored in a tightly sealed container, preferably in a desiccator containing an active drying agent like silica gel or Drierite.[10] For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) before sealing can provide an additional layer of protection. Store the container in a cool, dry place away from direct sunlight.[9]

Question: My solid this compound appears clumpy. Is this a sign of degradation?

Answer: Yes, this is a classic physical sign of moisture absorption. Hygroscopic solids, when exposed to humidity, attract and hold water molecules from the environment, causing the fine powder to "cake" or form clumps.[11] While this doesn't guarantee complete hydrolysis, it is a strong indicator that the reagent has been compromised by moisture and should be dried under vacuum before use to ensure accurate weighing and prevent introducing water into your reaction.

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you might encounter during your experiments and links them back to moisture-related causes.

Problem: My reaction yield is consistently low, and I suspect moisture is the culprit. How can I confirm this and fix it?

Answer: Causality: Low yield is the most direct consequence of moisture contamination. A portion of your this compound starting material is being consumed by the hydrolysis side-reaction instead of participating in your desired chemical transformation.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before workup, carefully take a small aliquot of your reaction mixture and analyze it by Thin-Layer Chromatography (TLC). Spot your starting material, the crude mixture, and if possible, a standard of 2,6-Dichloropyridine-4-carboxylic acid. The hydrolysis product is significantly more polar than the starting amide and will have a much lower Rf value. A prominent spot near the baseline corresponding to the carboxylic acid is a strong indicator of hydrolysis.

  • Isolate and Characterize Byproducts: During purification, be vigilant for fractions containing the polar byproduct. If isolated, you can confirm its identity via ¹H NMR or mass spectrometry. The carboxylic acid will show a characteristic broad singlet for the acidic proton in its NMR spectrum.[7]

  • Implement Rigorous Anhydrous Techniques: If hydrolysis is confirmed, you must enhance your experimental setup. This includes flame-drying all glassware under vacuum or oven-drying at >120°C for several hours and allowing it to cool in a desiccator or under an inert atmosphere.[10] Use septa and a manifold to maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Verify Solvent Anhydrousness: Do not trust "anhydrous" labels on solvent bottles that have been opened multiple times.[12] Use freshly distilled solvents or solvent from a dedicated solvent purification system. Alternatively, use commercially available sealed bottles of anhydrous solvents (e.g., AcroSeal™) and draw the solvent using a dry syringe.

Diagram: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting cluster_causes Potential Moisture Sources cluster_solutions Corrective Actions start Low Reaction Yield Observed check_hydrolysis Analyze crude reaction by TLC. Is a highly polar byproduct present? start->check_hydrolysis reagent Starting Material check_hydrolysis->reagent Yes solvent Solvent / Other Reagents check_hydrolysis->solvent atmosphere Reaction Atmosphere check_hydrolysis->atmosphere end_node Re-run reaction and monitor yield check_hydrolysis->end_node No (Investigate other reaction parameters) dry_reagent Dry reagent under high vacuum (see Protocol 1) reagent->dry_reagent use_anhydrous Use freshly distilled or newly opened anhydrous solvent solvent->use_anhydrous improve_setup Flame/oven-dry glassware. Use Schlenk line or glove box (see Protocol 2) atmosphere->improve_setup dry_reagent->end_node use_anhydrous->end_node improve_setup->end_node

Caption: A decision-making workflow for troubleshooting low yields.

Problem: How can I be certain my reagents and solvents are truly anhydrous?

Answer: Causality: Even reagents and solvents labeled "anhydrous" can absorb atmospheric moisture over time once their seal is broken.[12] Verification and proper handling are key to preventing this insidious contamination.

Best Practices:

  • Solid Reagents: For hygroscopic solids like this compound, especially if clumpy, drying under high vacuum for several hours is recommended. For particularly sensitive reactions, drying in an Abderhalden drying pistol may be necessary.

  • Solvents: The most reliable method for obtaining anhydrous solvents is a dedicated solvent purification system (e.g., a Grubbs-type system). If unavailable, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for dichloromethane/acetonitrile) is the gold standard. For convenience, purchasing smaller bottles of high-purity anhydrous solvents and using them quickly is a viable alternative.

  • Handling: Always handle anhydrous reagents and solvents under an inert atmosphere.[13][14] This can be achieved in a glovebox or by using Schlenk line techniques with cannulas and syringes for liquid transfers.

Section 3: Key Experimental Protocols

Protocol 1: Drying this compound Prior to Use

  • Place the required amount of this compound into a clean, dry round-bottom flask.

  • Attach the flask to a high-vacuum line (Schlenk line).

  • Open the flask to the vacuum and allow it to dry for at least 2-4 hours at room temperature. For more rigorous drying, the flask can be gently warmed with a heat gun while under vacuum (do not exceed the compound's melting point).

  • Once drying is complete, backfill the flask with an inert gas (argon or nitrogen).

  • The reagent is now ready to be dissolved in an anhydrous solvent or used directly in the reaction under an inert atmosphere.

Protocol 2: Setting Up an Anhydrous Reaction

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) is thoroughly cleaned and either oven-dried (125°C overnight) or flame-dried under vacuum.[10] Assemble the apparatus while hot and allow it to cool under a positive flow of inert gas.

  • Reagent Addition: Add the dried this compound to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.

  • Maintain Inert Atmosphere: Ensure the reaction is kept under a slight positive pressure of inert gas for its entire duration. This is typically achieved by connecting the top of the condenser to a gas bubbler or a balloon filled with inert gas.

  • Reagent Addition: Any subsequent reagents should be added via syringe through a rubber septum.

Section 4: Technical Data

Table 1: Physicochemical Properties

PropertyThis compound2,6-Dichloropyridine-4-carboxylic acid
Synonym 2,6-Dichloro-4-pyridinecarboxamide2,6-Dichloroisonicotinic acid
Molecular Formula C₆H₄Cl₂N₂OC₆H₃Cl₂NO₂
Molecular Weight 191.02 g/mol 192.00 g/mol
Appearance SolidWhite Solid[7]
Melting Point >300 °C (lit.)209-212 °C (lit.)
CAS Number 18635-43-35398-44-7
Section 5: References
  • HepatoChem. How do you handle hygroscopic salts? [Online] Available at: --INVALID-LINK--

  • Zhou, Q., Yu, M., & Chen, G. (2014). Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Fine Chemicals, 31(4), 529-531. [Online] Available at: --INVALID-LINK--

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Online] Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Hydrolysis of Amides. [Online] Available at: --INVALID-LINK--

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Online] Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Online] Available at: --INVALID-LINK--

  • Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters? [Online] Available at: --INVALID-LINK--

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online] Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Online] Available at: --INVALID-LINK--

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Online] Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters? [Online] Available at: --INVALID-LINK--

  • Organic Synthesis. Hydrolysis of Amide. [Online] Available at: --INVALID-LINK--

  • ChemicalBook. 2,6-Dichloroisonicotinic acid synthesis. [Online] Available at: --INVALID-LINK--

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? [Online] Available at: --INVALID-LINK--

  • Backeberg, O. G., & Marais, J. L. C. (1945). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Journal of the Chemical Society (Resumed), 803. [Online] Available at: --INVALID-LINK--

  • Sarex. 2,6-Dichloropyridine-4-carboxylic acid. [Online] Available at: --INVALID-LINK--

  • Sigma-Aldrich. 2,6-Dichloropyridine-4-carboxylic acid 98%. [Online] Available at: --INVALID-LINK--

  • Wikipedia. Hygroscopy. [Online] Available at: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 2,6-Dichloroisonicotinamide Derivatives as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2,6-dichloroisonicotinamide derivatives. Our focus is on their role as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a promising target in oncology. This document moves beyond simple protocols, offering a logical, self-validating experimental cascade designed to build a robust data package, from initial phenotypic effects to definitive on-target engagement and downstream pathway modulation.

The Rationale: Why Target NAMPT?

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular function, acting as a vital cofactor for ATP generation and a substrate for enzymes crucial to cell survival, DNA repair, and signaling, such as PARPs and sirtuins.[1][2] Many cancer cells exhibit reprogrammed metabolism, leading to an increased demand for NAD+.[3] These cells often rely heavily on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, converting nicotinamide to nicotinamide mononucleotide (NMN).[4][5][6]

The overexpression of NAMPT is a common feature in numerous cancers, including colorectal, ovarian, breast, and prostate cancers, and is often correlated with aggressive disease and poor patient outcomes.[1][4] This dependency creates a therapeutic window: inhibiting NAMPT can selectively starve cancer cells of NAD+, leading to an energy crisis, shutdown of critical cellular processes, and ultimately, cell death.[1][7] Derivatives of this compound represent a class of molecules investigated for their potential to inhibit this key enzyme.[5]

The NAMPT-NAD+ Salvage Pathway

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of intervention for inhibitors.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibitors Therapeutic Intervention NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT ATP PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ Enzymes NAD+-Dependent Enzymes (PARPs, Sirtuins, etc.) NAD->Enzymes Enzymes->NAM Salvage NAMPT->NMN NMNAT->NAD Inhibitor This compound Derivatives & Other NAMPTi Inhibitor->NAMPT Inhibition

Caption: The NAD+ salvage pathway and the inhibitory action of NAMPT inhibitors.

The Competitive Landscape: A Comparative Overview of NAMPT Inhibitors

The field of NAMPT inhibition is active, with several compounds having been investigated preclinically and clinically. Understanding where a novel this compound derivative fits into this landscape is crucial. The following table compares key NAMPT inhibitors.

Compound Class/NameKey Characteristics & Performance DataKnown Alternatives/Competitors
This compound Derivatives A class of compounds explored for NAMPT inhibitory activity. Specific potency (e.g., IC50) is derivative-dependent and must be empirically determined.[5]FK866, CHS-828 (GMX1778), OT-82, KPT-9274
FK866 (APO866) One of the first specific, nanomolar inhibitors of NAMPT. Widely used as a reference compound in preclinical studies.[4][6][7]CHS-828, OT-82
CHS-828 (GMX1778) An early NAMPT inhibitor shown to decrease cellular NAD+ levels and exhibit activity against multiple tumor types.[4][6]FK866, OT-82
OT-82 A potent NAMPT inhibitor discovered through high-throughput screening, showing higher activity against hematopoietic malignancies (IC50 ≈ 2.89 nM).[4] It has entered Phase I clinical trials.[2]KPT-9274, ATG-019
KPT-9274 A dual inhibitor targeting both NAMPT and PAK4, a serine/threonine kinase.[2] This dual-action mechanism aims to amplify antitumor effects.ATG-019 (also a dual PAK4/NAMPT inhibitor)
LSN3154567 A highly selective NAMPT inhibitor noted for robust efficacy in NAPRT1-deficient tumor models. Co-administration with nicotinic acid (NA) was shown to mitigate retinal and hematological toxicities in rodents.[8]Novel NAMPT inhibitors with improved safety profiles.

A Self-Validating Experimental Workflow

To rigorously validate a novel this compound derivative, we propose a three-stage workflow. Each stage provides the rationale for proceeding to the next, creating a logical and self-validating data cascade.

Validation_Workflow cluster_stage1 Stage 1: Phenotypic Screening cluster_stage2 Stage 2: Mechanism of Action - Target Engagement cluster_stage3 Stage 3: Mechanism of Action - Downstream Effects start Start: Synthesized This compound Derivative exp1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->exp1 decision1 Is the derivative cytotoxic in a dose-dependent manner? exp1->decision1 exp2 Direct Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) decision1->exp2 Yes stop_inactive Conclusion: Compound is inactive or off-target. Re-evaluate. decision1->stop_inactive No decision2 Does the derivative stabilize NAMPT, confirming direct binding? exp2->decision2 exp3 Quantify Cellular NAD+ Levels decision2->exp3 Yes decision2->stop_inactive No (Suggests off-target cytotoxicity) exp4 Assess Downstream Signaling (e.g., In-Cell Western for p-AKT) exp3->exp4 decision3 Are NAD+ levels depleted and downstream pathways modulated? exp4->decision3 decision3->stop_inactive No (Inconsistent with MoA) stop_validated Conclusion: Compound is a validated on-target NAMPT inhibitor. Proceed to advanced studies (e.g., in vivo). decision3->stop_validated Yes

Caption: A logical workflow for validating NAMPT inhibitor activity.

Stage 1: Validating Cytotoxicity with Cell Viability Assays

The Causality: The first essential question is whether the compound exerts any biological effect. A cell viability assay provides a quantitative measure of how a compound affects cell proliferation and health.[9] The MTT assay is a robust, colorimetric method based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture cancer cells known to overexpress NAMPT (e.g., HCT116 colorectal cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 2X serial dilution of your this compound derivative and a reference inhibitor (e.g., FK866) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate for 3–4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Readout:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[10][12]

    • Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: Viability % = 100 × (OD_treated / OD_vehicle_control)[11]

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Stage 2: Confirming On-Target Activity with a Target Engagement Assay

The Causality: A positive result in a cytotoxicity assay is not sufficient proof of the intended mechanism of action. The observed cell death could be due to off-target effects. Therefore, it is critical to demonstrate that the compound physically interacts with its intended target, NAMPT, within the cellular environment.[13][14] The Cellular Thermal Shift Assay (CETSA) is an ideal method for this. It is based on the principle that when a ligand binds to its target protein, it confers thermal stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[15][16]

Protocol Outline: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture and harvest cells as previously described. Treat one population of cells with a high concentration (e.g., 10x IC50) of your derivative and another with the vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Separation of Soluble and Aggregated Fractions: Lyse the cells and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Detection by Western Blot:

    • Collect the supernatant from each sample.

    • Quantify the amount of soluble NAMPT remaining at each temperature using standard Western blotting procedures with a specific anti-NAMPT antibody.[17]

  • Data Analysis:

    • For both vehicle- and compound-treated samples, plot the band intensity of soluble NAMPT against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that the derivative stabilized NAMPT at higher temperatures.

Stage 3: Validating Downstream Pathway Modulation

The Causality: Having confirmed direct binding to NAMPT, the final validation step is to demonstrate that this engagement leads to the expected downstream biochemical consequences. The primary consequence of NAMPT inhibition is the depletion of the cellular NAD+ pool.[4] This depletion affects numerous signaling pathways, including the PI3K/AKT pathway, which is often activated in cancer.[4] An In-Cell Western (ICW) assay is a high-throughput, quantitative method to measure changes in protein levels and post-translational modifications directly in fixed cells, providing a more physiologically relevant snapshot than traditional Westerns.[18][19][20]

Protocol: In-Cell Western (ICW) for Downstream Signaling
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a dose-range of your derivative as described for the MTT assay. Incubate for a period sufficient to induce NAD+ depletion (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Aspirate the media and wash the cells with PBS.

    • Fix the cells by adding a fixative like 4% paraformaldehyde or ice-cold methanol.[18]

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular targets.[18]

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., BSA or non-fat dry milk solution) for 1-2 hours at room temperature.[19]

    • Incubate the cells overnight at 4°C with two primary antibodies simultaneously:

      • Target Antibody: Rabbit anti-phospho-AKT (to measure pathway inhibition).

      • Normalization Antibody: Mouse anti-GAPDH or another housekeeping protein (to control for cell number per well).

  • Secondary Antibody Incubation and Detection:

    • Wash the wells to remove unbound primary antibodies.

    • Incubate for 1-2 hours with a cocktail of two near-infrared (NIR) fluorescently-labeled secondary antibodies:

      • Goat anti-rabbit IRDye® 800CW (to detect p-AKT).

      • Goat anti-mouse IRDye® 680RD (to detect GAPDH).

    • Wash thoroughly to remove unbound secondary antibodies.

  • Imaging and Analysis:

    • Scan the plate using a two-channel NIR imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in both the 700 nm and 800 nm channels for each well.

    • Normalize the target signal (p-AKT, 800 nm) to the housekeeping signal (GAPDH, 700 nm). A dose-dependent decrease in the normalized p-AKT signal would validate the expected downstream effect of NAMPT inhibition.

Conclusion

Validating the biological activity of a novel this compound derivative requires a methodical and multi-faceted approach. By following this logical cascade—from demonstrating a cytotoxic phenotype, to confirming direct on-target engagement, and finally, to verifying the modulation of downstream biochemical pathways—researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous, evidence-based strategy is fundamental to the successful progression of novel therapeutic candidates from the laboratory to the clinic.

References

The Dichotomy of a Pyridine Core: A Comparative Guide to 2,6-Dichloroisonicotinamide and its Nicotinamide Kin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast and ever-evolving landscape of therapeutic and biological research, the humble nicotinamide scaffold has proven to be a remarkably versatile starting point for the development of a diverse array of bioactive molecules. From fundamental cellular metabolism to cutting-edge cancer therapeutics, derivatives of nicotinamide have carved out a significant niche. This guide provides an in-depth, objective comparison of 2,6-dichloroisonicotinamide and its parent acid, 2,6-dichloroisonicotinic acid (INA), with other prominent nicotinamide derivatives, supported by experimental data and methodological insights to inform future research and development.

Introduction: The Enduring Relevance of the Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not merely a shuttle for electrons in redox reactions; it is a critical substrate for a host of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central to DNA repair, epigenetic regulation, and cellular signaling. The pivotal role of NAD+ has made the enzymes involved in its biosynthesis, particularly nicotinamide phosphoribosyltransferase (NAMPT), attractive targets for therapeutic intervention, especially in oncology.[1] This has spurred the development of a multitude of nicotinamide derivatives, each with unique properties and applications.

This compound: An Unconventional Player

While much of the focus in medicinal chemistry has been on nicotinamide derivatives targeting mammalian enzymes, this compound and its parent acid, 2,6-dichloroisonicotinic acid (INA), have primarily established their reputation in a different biological context: plant sciences.

Mechanism of Action and Primary Application in Plant Immunity

2,6-Dichloroisonicotinic acid (INA) is a well-documented inducer of Systemic Acquired Resistance (SAR) in plants.[2] SAR is a form of induced immunity that provides broad-spectrum and long-lasting protection against a variety of pathogens. Research has shown that amide derivatives of INA, such as this compound, exhibit even greater biological activity in inducing plant resistance than the parent acid.[2] These compounds act as synthetic elicitors, mimicking natural signals that trigger the plant's defense mechanisms.

A study on novel synthetic derivatives of INA, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), demonstrated their superior efficacy as elicitors for the biosynthesis of secondary metabolites in plant cell cultures compared to INA itself.[3] This highlights the potential for further derivatization of the 2,6-dichloropyridine core to enhance biological activity in agricultural applications.

A Hint of Therapeutic Potential: The Link to NAMPT Inhibition

A Comparative Analysis with Key Nicotinamide Derivatives

To understand the potential of this compound, it is essential to compare it with other well-characterized nicotinamide derivatives that have been extensively studied in a therapeutic context.

The NAMPT Inhibitors: A Paradigm of Targeted Cancer Therapy

The development of NAMPT inhibitors represents a successful translation of our understanding of cancer metabolism into targeted therapies. Several nicotinamide derivatives have progressed to clinical trials as NAMPT inhibitors.

DerivativeMechanism of ActionKey Experimental DataClinical Status
FK866 (APO866) Potent and specific non-competitive inhibitor of NAMPT.[1]IC50 in the low nanomolar range for NAMPT inhibition.[2]Investigated in Phase I/II clinical trials.
CHS-828 A potent NAMPT inhibitor.Preclinical efficacy in various cancer models.Investigated in clinical trials.
OT-82 A novel NAMPT inhibitor.Demonstrates higher potency against hematopoietic malignancies (IC50 = 2.89 ± 0.47 nM) compared to non-hematopoietic tumors (13.03 ± 2.94 nM).[1]Phase I clinical trials.
A4276 A NAMPT inhibitor with high selectivity for NAPRT-deficient cancer cells.IC50 of 492 nM for NAMPT inhibition.[5]Preclinical development.

The pyridine or a related heterocyclic system is a crucial pharmacophore for potent cellular NAMPT inhibition.[6] The structure-activity relationship (SAR) of these inhibitors often revolves around modifications to the "tails" and "linkers" attached to the nicotinamide-like core to optimize potency, selectivity, and pharmacokinetic properties. The 2,6-dichloropyridine moiety of this compound can be considered a "cap" group in this context, and its potential contribution to NAMPT inhibition warrants further investigation.

Beyond NAMPT: A Spectrum of Biological Activities

The versatility of the nicotinamide scaffold extends beyond NAMPT inhibition. Researchers have successfully designed derivatives with a range of other biological activities.

  • VEGFR-2 Inhibitors: Novel nicotinamide derivatives have been synthesized and shown to exhibit potent anti-proliferative activities by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, certain nicotinamide-thiadiazol hybrids have demonstrated IC50 values against breast cancer cell lines comparable to or better than the established VEGFR-2 inhibitor, sorafenib.[7] One such derivative, compound 7a, had an IC50 of 4.64 ± 0.3 μM in MDA-MB-231 cells.[7]

  • Antiviral Agents: A series of 2-ureidonicotinamide derivatives have been designed and synthesized, demonstrating significant antiviral activities against the influenza A virus.[8] These compounds are proposed to inhibit the PA-PB1 subunit of the viral RNA polymerase.

  • Fungicides: Nicotinamide derivatives have been developed as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that target cellular respiration in fungi.[9] This again highlights the adaptability of the nicotinamide core to target diverse enzymes across different species.

Experimental Protocols: A Guide for Comparative Evaluation

To facilitate a direct comparison of this compound with other nicotinamide derivatives, standardized experimental protocols are essential.

In Vitro NAMPT Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.

Principle: The assay quantifies the production of nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) by recombinant human NAMPT. The NMN produced is then converted to NAD+, which is subsequently measured using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare solutions of recombinant human NAMPT, nicotinamide, PRPP, and ATP in the reaction buffer.

    • Prepare a serial dilution of the test compounds (e.g., this compound, FK866) in DMSO.

  • Enzymatic Reaction:

    • In a 96-well plate, add the reaction buffer, NAMPT enzyme, and the test compound at various concentrations.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of nicotinamide, PRPP, and ATP.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

    • Add the NMN detection reagent, which typically contains an enzyme that converts NMN to NAD+, and a subsequent enzyme that uses NAD+ to generate a detectable signal (e.g., a diaphorase/resazurin system).

    • Incubate for 30-60 minutes at 37°C.

    • Measure the fluorescence (Ex/Em = 540/590 nm) or absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Viability (Cytotoxicity) Assay

This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., K562, HCT116) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Landscape: Pathways and Workflows

The NAD+ Salvage Pathway and the Role of NAMPT

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ NAMPT->NMN ATP -> ADP + PPi NMNAT->NAD ATP -> PPi Inhibitors NAMPT Inhibitors (e.g., FK866, 2,6-Dichloropyridine derivatives?) Inhibitors->NAMPT Inhibition

Caption: The NAD+ salvage pathway and the inhibitory action of NAMPT inhibitors.

A Generalized Workflow for Comparative Analysis

Comparative_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Nicotinamide Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzymatic Inhibition Assays (e.g., NAMPT, VEGFR-2) Characterization->Enzyme_Assay Cell_Viability Cellular Viability/Cytotoxicity Assays IC50 IC50/EC50 Determination Enzyme_Assay->IC50 Cell_Viability->IC50 PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Xenograft Models/Efficacy Studies PK_PD->Efficacy IC50->PK_PD SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Comparison Comparative Analysis of Derivatives SAR->Comparison

Caption: A generalized workflow for the synthesis and comparative evaluation of nicotinamide derivatives.

Conclusion and Future Perspectives

This compound presents an intriguing case of a nicotinamide derivative with a well-established, yet unconventional, biological activity in plant sciences. The structural similarity of its core to known NAMPT inhibitors, supported by patent literature, strongly suggests a potential for this compound and its derivatives in therapeutic research, particularly in oncology.

The key to unlocking this potential lies in rigorous, direct comparative studies. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the NAMPT inhibitory activity and cytotoxicity of this compound alongside established NAMPT inhibitors and other nicotinamide derivatives. Such studies will be crucial in determining whether the unique electronic properties conferred by the dichloro-substitution translate into a favorable pharmacological profile.

Furthermore, the exploration of this compound derivatives should not be limited to NAMPT. The remarkable chemical tractability of the nicotinamide scaffold suggests that this dichlorinated core could serve as a valuable starting point for the development of novel inhibitors for a wide range of other enzymatic targets. The journey of this compound from a plant immunity booster to a potential therapeutic agent is a testament to the power of interdisciplinary research and the enduring value of exploring the full chemical space of privileged scaffolds.

References

A Comparative Analysis of 2,6-Dichloroisonicotinamide-Based Procaspase Activator PAC-1 and Standard-of-Care Therapies in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Apoptosis Induction in Cancer Therapy

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A promising therapeutic strategy involves the reactivation of this dormant cellular suicide pathway. The 2,6-dichloroisonicotinamide scaffold has given rise to a novel class of small molecules with the potential to selectively induce apoptosis in cancer cells. This guide provides an in-depth comparison of a leading compound from this class, PAC-1, with existing standard-of-care drugs for the treatment of neuroendocrine tumors (NETs) and glioblastoma.

PAC-1, a procaspase-activating compound, directly targets and activates procaspase-3, an inactive precursor of the key executioner enzyme caspase-3.[1] Many cancer cells exhibit elevated levels of procaspase-3, making it an attractive therapeutic target.[1] By activating procaspase-3, PAC-1 initiates the apoptotic cascade, leading to the selective death of cancer cells.[2] This guide will delve into the efficacy, mechanism of action, and experimental evaluation of PAC-1, juxtaposed with established treatments, to provide a comprehensive resource for the scientific community.

Mechanism of Action: Restoring the Apoptotic Switch

The central mechanism of PAC-1 revolves around its ability to sequester inhibitory zinc ions from procaspase-3.[1][2] This sequestration relieves the zinc-mediated inhibition, allowing procaspase-3 to undergo auto-activation and convert to the active caspase-3.[2] This activated caspase-3 then cleaves a multitude of cellular substrates, orchestrating the systematic dismantling of the cell that is characteristic of apoptosis.

cluster_0 Cancer Cell Procaspase3 Procaspase-3 (Inactive) (High Levels in Cancer Cells) Caspase3 Active Caspase-3 Procaspase3->Caspase3 Auto-activation PAC1 PAC-1 Zinc Inhibitory Zinc (Zn2+) PAC1->Zinc Sequesters Zinc->Procaspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Initiates

Caption: Mechanism of PAC-1 action.

Comparative Efficacy: PAC-1 vs. Standard-of-Care in Neuroendocrine Tumors (NETs)

A phase I clinical trial of PAC-1 demonstrated promising preliminary activity in patients with advanced, treatment-refractory neuroendocrine tumors.[3][4][5][6] The standard-of-care for advanced NETs includes targeted therapies like everolimus and sunitinib.[7][8][9][10]

Drug Mechanism of Action Clinical Trial Phase Objective Response Rate (ORR) Progression-Free Survival (PFS) Key Adverse Events
PAC-1 Procaspase-3 ActivatorPhase I2/5 patients with NETs had a durable partial response[4][6]Tumor growth stalled in 5/5 NET patients[3][5]Grade 1 and 2 neurological events[4][6]
Everolimus mTOR InhibitorPhase III (RADIANT-3 & 4)~5-10%[7]11.0 - 11.4 months[7][11]Stomatitis, rash, diarrhea, fatigue[7]
Sunitinib Tyrosine Kinase InhibitorPhase III9.3% (pancreatic NETs)[12]11.4 months (pancreatic NETs)[12][13]Diarrhea, nausea, fatigue, hypertension[9]

Comparative Efficacy: PAC-1 in Combination Therapy for Glioblastoma

PAC-1's ability to cross the blood-brain barrier makes it a candidate for treating brain tumors like glioblastoma.[14] Preclinical studies and a phase Ib clinical trial have explored PAC-1 in combination with the standard chemotherapy agent temozolomide.[15][16][17][18]

Treatment Clinical Trial Phase Objective Response Rate (ORR) Progression-Free Survival (PFS) at 6 months Overall Survival (OS) at 12 months Key Adverse Events (Combination)
PAC-1 + Temozolomide Phase Ib2 partial responses in GBM patients (MGMT promoter methylated)[15][17]Data not matureData not matureGrade 3 elevated liver transaminases, headache[15][17]
Temozolomide (monotherapy, recurrent GBM) Phase II (Meta-analysis)14%[19]27.8%[19]36.4%[19]Myelosuppression, nausea, fatigue[2]

Experimental Protocols

In Vitro Efficacy Assessment

1. Cell Viability - MTT Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[20][21]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[20]

    • Treat the cells with varying concentrations of the test compound (e.g., PAC-1) and a vehicle control for a specified duration (e.g., 72 hours).[20]

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_1 MTT Assay Workflow Start Seed Cells Treat Treat with Compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_1 Incubate (4h) Add_MTT->Incubate_1 Add_DMSO Add DMSO Incubate_1->Add_DMSO Read_Absorbance Read Absorbance (570nm) Add_DMSO->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: MTT cell viability assay workflow.

2. Caspase-3 Activity Assay

This assay directly measures the enzymatic activity of caspase-3, providing mechanistic evidence of apoptosis induction.[22][23]

  • Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) that can be quantified colorimetrically.

  • Protocol:

    • Lyse treated and untreated control cells to release cellular proteins.[23]

    • Determine the protein concentration of the cell lysates.[22]

    • In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.[23]

    • Add reaction buffer containing the DEVD-pNA substrate.[23]

    • Incubate at 37°C for 1-2 hours.[23]

    • Measure the absorbance at 405 nm.[24]

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

In Vivo Efficacy Assessment

1. Human Tumor Xenograft Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.[25][26][27][28]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time.[27]

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID).[25]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., PAC-1 via oral gavage) and a vehicle control according to a predetermined schedule and dosage.[25]

    • Measure tumor volume (e.g., using calipers) at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

cluster_2 Xenograft Model Workflow Implant Implant Cancer Cells Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treat Treat with Compound Randomize->Treat Measure Measure Tumor Volume Treat->Measure Analyze Analyze Data & Tumors Measure->Analyze

Caption: In vivo xenograft model workflow.

Future Directions and Conclusion

The development of this compound-based compounds like PAC-1 represents a significant advancement in the field of targeted cancer therapy. The ability to directly and selectively activate procaspase-3 offers a novel strategy to overcome apoptosis resistance in cancer cells. The preliminary clinical data for PAC-1 in neuroendocrine tumors and its potential in combination therapy for glioblastoma are encouraging.

Further research, including larger, randomized phase II and III clinical trials, is necessary to definitively establish the efficacy and safety of PAC-1 and to identify the patient populations most likely to benefit from this therapeutic approach. Continued investigation into the structure-activity relationships of this compound derivatives may lead to the discovery of even more potent and selective procaspase activators. This guide serves as a foundational resource for researchers dedicated to advancing the next generation of apoptosis-inducing anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Dichloroisonicotinamide Analogs as Plant Resistance Inducers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2,6-dichloroisonicotinamide, a derivative of the well-established plant defense activator, 2,6-dichloroisonicotinic acid (INA). We will explore the synthetic rationale, compare the biological efficacy of key structural modifications, and provide the experimental frameworks necessary for their evaluation. This document is intended for researchers in agrochemistry, plant sciences, and drug development seeking to understand and leverage the chemical scaffold of isonicotinamides for the creation of novel and effective crop protection agents.

Introduction: The Imperative for Advanced Plant Protection

The pursuit of sustainable agriculture necessitates the development of innovative methods to protect crops from pathogens like viruses, bacteria, and fungi. A highly promising strategy is the activation of a plant's own innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR). SAR provides broad-spectrum, long-lasting protection against a variety of pathogens.

Chemical elicitors, which mimic pathogen attacks, can artificially trigger this defense mechanism. Among these, 2,6-dichloroisonicotinic acid (INA) is a classic synthetic elicitor known to activate disease resistance in multiple plant species.[1] However, the exploration of INA derivatives has revealed that simple modifications can dramatically enhance biological activity. Notably, amide derivatives of INA have demonstrated significantly higher potency in inducing plant resistance compared to the parent carboxylic acid, making the this compound scaffold a critical area of study.[1] This guide synthesizes the current understanding of how structural changes to this scaffold impact its function, providing a comparative framework for future research and development.

Synthetic Strategy: From Acid to Amide Analogs

The foundation for creating a library of this compound analogs is the efficient synthesis of its precursor, 2,6-dichloroisonicotinic acid. A common and effective route begins with citrazinic acid. The subsequent conversion of the carboxylic acid to an amide is a pivotal step where diverse functionalities can be introduced to probe the structure-activity landscape.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid[2]
  • Reaction Setup: Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.

General Protocol: Amidation of 2,6-Dichloroisonicotinic Acid
  • Acid Chloride Formation: Convert the synthesized 2,6-dichloroisonicotinic acid to its more reactive acid chloride form using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is typically done in an inert solvent like dichloromethane (DCM) at room temperature.

  • Amide Coupling: In a separate flask, dissolve the desired primary or secondary amine (1-1.2 equivalents) in an inert solvent with a non-nucleophilic base (e.g., triethylamine, DIEA).

  • Reaction: Slowly add the 2,6-dichloroisonicotinoyl chloride solution to the amine solution, often at a reduced temperature (0°C) to control the reaction's exothermicity.

  • Workup and Purification: After the reaction is complete, quench with water, separate the organic layer, wash with brine, dry, and concentrate. The resulting crude amide analog is then purified, typically by column chromatography or recrystallization.

The following diagram illustrates the general workflow for synthesizing and evaluating these analogs.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Citrazinic Acid acid Synthesis of 2,6-Dichloroisonicotinic Acid start->acid POCl₃ chloride Conversion to Acid Chloride acid->chloride SOCl₂ amide Amide Coupling Reaction chloride->amide amine Selected Amine amine->amide purify Purification of Analog amide->purify bioassay Biological Assay (e.g., SAR Assay) purify->bioassay Screening data Data Analysis bioassay->data sar SAR Determination data->sar

Caption: A generalized workflow for the synthesis and SAR-guided evaluation of this compound analogs.

Comparative SAR Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the amide nitrogen and modifications to the pyridine ring. The data consistently shows that the conversion of the carboxylic acid to an amide is a critical step for enhancing potency.

Key Structural Insights:
  • Acid vs. Amide vs. Ester: The primary and most impactful finding is the superiority of the amide functional group. While the parent 2,6-dichloroisonicotinic acid (INA) is active, its amide derivatives show markedly higher SAR-inducing properties.[1] Conversely, converting the carboxylic acid to an ester leads to a reduction in these properties, suggesting that the hydrogen bond donating capability and electronic nature of the amide N-H group are crucial for target interaction.[1]

  • Pyridine Ring Substitution: Modifications to the pyridine ring itself can fine-tune activity. For instance, the introduction of a fluorine atom at the 5-position (adjacent to the amide) has been explored in fungicidal contexts.[2] This indicates that the electronic properties of the pyridine core can be modulated to alter potency and even the spectrum of biological activity.

  • Amide Substituent (R-group): The nature of the group(s) attached to the amide nitrogen provides a rich area for optimization. While detailed public data on a wide range of N-substituted this compound analogs for SAR induction is limited, general principles from related nicotinamide SAR studies suggest that varying the size, lipophilicity, and electronic properties of the N-substituent can significantly impact target binding and cell permeability.[3]

Data Summary Table
Compound/Analog ClassCore Structure ModificationBiological Activity ContextPerformance vs. Parent Acid (INA)Reference
2,6-Dichloroisonicotinic Acid (INA) Carboxylic Acid (-COOH)Plant Resistance (SAR)Baseline[1]
Isonicotinamide Analogs Primary Amide (-CONH₂)Plant Resistance (SAR)Increased Activity [1]
Ester Derivatives Ester (-COOR)Plant Resistance (SAR)Reduced Activity [1]
N-(thiophen-2-yl) Analogs N-Thiophene SubstitutionFungicidalHigh (EC₅₀ = 1.96 mg/L for analog 4f)[2]
5-Fluoro Analogs Fluorine at C5 positionFungicidalPotent activity observed[2]

Mechanism of Action: Activating Plant Defenses

This compound analogs function as elicitors, triggering the Systemic Acquired Resistance (SAR) signaling pathway. This pathway is a plant's equivalent of an adaptive immune response. Upon recognition of the elicitor, a signaling cascade is initiated, leading to the systemic expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce cell walls. This renders the entire plant more resistant to subsequent pathogen attacks. While the natural SAR pathway heavily involves the phytohormone salicylic acid (SA), INA and its derivatives are understood to act downstream or independently of SA accumulation, directly activating the expression of defense genes.

The diagram below illustrates the putative mechanism by which these analogs induce a state of heightened defense in plants.

G cluster_plant Plant Response elicitor This compound Analog Application receptor Cellular Recognition (Putative Receptor Binding) elicitor->receptor cascade Signal Transduction Cascade receptor->cascade npr1 Activation of NPR1 (Key SAR Regulator) cascade->npr1 genes Upregulation of Pathogenesis-Related (PR) Genes npr1->genes resistance Systemic Acquired Resistance (Broad-Spectrum Defense) genes->resistance

Caption: The signaling pathway for inducing Systemic Acquired Resistance (SAR) with this compound analogs.

Conclusion and Future Outlook

The structure-activity relationship studies of this compound analogs have established clear principles for designing potent plant resistance inducers. The conversion of the carboxylic acid to a primary or secondary amide is the most critical modification for enhancing activity, while esterification is detrimental. This highlights the importance of the amide group's specific electronic and hydrogen-bonding characteristics for interaction with its biological target.

Future research should focus on a systematic exploration of N-substituents on the amide moiety to optimize for potency, spectrum of activity, and physicochemical properties like plant uptake and translocation. Furthermore, while the primary application discussed is in agriculture, the isonicotinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as GSK-3 and ALKBH2 inhibitors.[4][5] Cross-disciplinary investigation may uncover novel applications for this versatile chemical class. The continued, rational design of these analogs holds significant promise for developing next-generation, environmentally-conscious crop protection solutions and potentially new therapeutic agents.

References

A Researcher's Guide to the In Vivo Validation of 2,6-Dichloroisonicotinamide Derivative Efficacy as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and experimental framework for researchers, scientists, and drug development professionals investigating the in vivo efficacy of 2,6-dichloroisonicotinamide derivatives. These compounds are a promising class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors for cancer therapy. We will delve into the mechanism of action, provide a detailed protocol for in vivo validation, and compare their efficacy with other known NAMPT inhibitors, supported by experimental data from authoritative sources.

The Critical Role of NAMPT in Cancer Metabolism and the Rationale for Inhibition

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and survival.[1] A key feature of this altered state is an elevated demand for Nicotinamide Adenine Dinucleotide (NAD+), a critical cofactor in cellular redox reactions, DNA repair, and signaling pathways.[1][2] Many tumors upregulate the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to meet this high demand.[1][3] This dependency creates a therapeutic window, making NAMPT an attractive target for anticancer drug development.[1][4]

The inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of events including the disruption of glycolysis, impairment of DNA repair mechanisms, and ultimately, apoptotic cell death in cancer cells.[2][5] this compound derivatives belong to a class of compounds that competitively inhibit NAMPT, showing potent preclinical antitumor activity.[6]

Signaling Pathway of NAMPT Inhibition

The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the consequences of its inhibition.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Therapeutic Intervention cluster_effects Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion ATP_depletion ATP Depletion DNA_repair_inhibition Impaired DNA Repair Inhibitor This compound Derivative (e.g., FK866) Inhibitor->NAMPT Inhibition NAD_depletion->ATP_depletion NAD_depletion->DNA_repair_inhibition Apoptosis Apoptosis ATP_depletion->Apoptosis DNA_repair_inhibition->Apoptosis InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Model_Selection 1. Animal Model Selection (e.g., Xenograft) Cell_Implantation 2. Tumor Cell Implantation Model_Selection->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Randomization & Grouping Tumor_Growth->Randomization Dosing 5. Drug Administration (Vehicle, Test Article, Comparator) Randomization->Dosing Monitoring 6. Daily Health Monitoring & Body Weight Dosing->Monitoring Tumor_Measurement 7. Tumor Volume Measurement Monitoring->Tumor_Measurement Endpoint 8. Endpoint & Tissue Harvest Tumor_Measurement->Endpoint Biomarker_Analysis 9. Biomarker Analysis (NAD+, etc.) Endpoint->Biomarker_Analysis Statistical_Analysis 10. Statistical Analysis Biomarker_Analysis->Statistical_Analysis

References

A Head-to-Head Technical Comparison: 2,6-Dichloroisonicotinamide vs. 2,6-Dichloronicotinamide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision point that dictates the trajectory of a research program. Positional isomerism, while seemingly a subtle structural nuance, can lead to profoundly different physicochemical properties, reactivity, and biological activities. This guide provides an in-depth, head-to-head comparison of two such isomers: 2,6-Dichloroisonicotinamide and 2,6-Dichloronicotinamide.

Our objective is to move beyond a simple cataloging of properties and instead offer a functional guide grounded in experimental causality. We will explore the fundamental differences originating from the placement of the carboxamide group—at the 4-position (para) in the isonicotinamide and the 3-position (meta) in the nicotinamide—and how this single change impacts everything from spectroscopic signature to potential therapeutic applications.

Part 1: Foundational Chemical and Physical Properties

The core distinction between these two molecules lies in the position of the carboxamide functional group on the dichlorinated pyridine ring. This compound features a symmetrical substitution pattern, while 2,6-Dichloronicotinamide is asymmetrical. This fundamental structural difference is the primary determinant of their distinct chemical personalities.

Caption: Chemical structures of this compound and 2,6-Dichloronicotinamide.

A summary of their core properties is presented below. Note that while data for the amides can be limited, properties are often inferred from their well-characterized carboxylic acid precursors.

PropertyThis compound2,6-DichloronicotinamideRationale for Differences
IUPAC Name 2,6-dichloropyridine-4-carboxamide2,6-dichloropyridine-3-carboxamideReflects the carboxamide position (4- vs. 3-).
CAS Number 89281-13-0[1]62068-78-4[2]Unique identifiers for distinct chemical entities.
Molecular Formula C₆H₄Cl₂N₂O[1]C₆H₄Cl₂N₂O[3]Identical as they are isomers.
Molecular Weight ~191.01 g/mol [1]~191.01 g/mol [3]Identical as they are isomers.
Symmetry High (C2v)Low (Cs)The symmetrical placement of the carboxamide in the isonicotinamide derivative leads to fewer unique signals in NMR spectroscopy.
Dipole Moment Expected to be lowerExpected to be higherThe vector sum of bond dipoles in the asymmetrical nicotinamide derivative results in a larger net molecular dipole moment.

Part 2: Synthesis and Chemical Reactivity

The most common and reliable laboratory-scale synthesis for both amides originates from their corresponding carboxylic acids: 2,6-dichloroisonicotinic acid and 2,6-dichloronicotinic acid. The general pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Caption: General synthetic pathway for the preparation of dichlorinated pyridine amides.

Experimental Protocol: Synthesis of 2,6-Dichloronicotinamide

This protocol is representative and can be adapted for the isonicotinamide isomer with minor modifications.

  • Acid Chloride Formation: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or Toluene), add oxalyl chloride (3.0 eq) dropwise at room temperature.[4]

    • Causality: Oxalyl chloride is a superior choice for this transformation as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction via the formation of a Vilsmeier intermediate.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting acid and formation of the methyl ester.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. This typically yields the crude acyl chloride, which is often used immediately in the next step without further purification due to its reactivity.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or Dioxane). Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess) or ammonia gas bubbled through the solvent.

    • Causality: The reaction is highly exothermic; cooling is essential to prevent side reactions. Using a large excess of ammonia ensures complete conversion and neutralizes the HCl byproduct.

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Remove the solvent in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel.

Reactivity Comparison

The electronic landscape of the pyridine ring, influenced by the two electron-withdrawing chlorine atoms and the ring nitrogen, dictates the reactivity.

  • This compound: The chlorine atoms flank the nitrogen, strongly withdrawing electron density and making the 2- and 6-positions highly susceptible to nucleophilic aromatic substitution (SₙAr). The amide group at the 4-position is electronically further from the most reactive sites.

  • 2,6-Dichloronicotinamide: The amide at the 3-position exerts a moderate deactivating, meta-directing influence. This, combined with the effects of the chlorine atoms, creates a more complex reactivity profile for SₙAr reactions on the ring. The acidity of the amide N-H protons may also differ slightly due to proximity to the chlorine atoms.

Part 3: Biological Activity and Applications

The positional isomerism is the key determinant of the distinct biological applications for these two scaffolds. They are not interchangeable and are pursued for different research objectives.

FeatureThis compound2,6-Dichloronicotinamide
Primary Application Area Agrochemicals, Plant BiologyPharmaceuticals, Agrochemicals
Known Biological Role Derivative of 2,6-dichloroisonicotinic acid (INA), a potent inducer of Systemic Acquired Resistance (SAR) in plants.[5][6]Versatile intermediate for synthesizing biologically active molecules.[7][8]
Mechanism of Action (Inferred) In plants, its parent acid INA mimics a natural signaling molecule, activating defense gene expression and protecting against a broad spectrum of pathogens.[6]Serves as a rigid scaffold for presenting functional groups to biological targets such as enzymes or receptors. Derivatives have shown anti-influenza activity.[9]
Example Research Areas Developing novel, more effective plant defense activators; studying plant immune signaling pathways.[5]Synthesis of novel herbicides; development of drugs targeting neurological disorders or viral polymerases.[8][9]

Part 4: Experimental Design: A Decision-Making Framework

Choosing between these two isomers requires a clear definition of the research objective. The following decision tree provides a logical framework for this selection process.

G Start What is your primary research goal? Plant Plant Biology or Agrochemical (Plant Immunity) Start->Plant Pharma Pharmaceutical Discovery or New Herbicide Scaffolds Start->Pharma Iso Select: This compound Plant->Iso Yes Nic Select: 2,6-Dichloronicotinamide Pharma->Nic Yes SAR Rationale: Scaffold is a known mimic of SAR signaling molecules. Iso->SAR BuildingBlock Rationale: Scaffold is a proven versatile building block for diverse targets. Nic->BuildingBlock

Caption: Decision framework for selecting the appropriate dichloropyridinecarboxamide isomer.

Conclusion

While this compound and 2,6-Dichloronicotinamide share the same molecular formula and weight, they are fundamentally different chemical entities. The symmetrical isonicotinamide derivative is intrinsically linked to the field of plant immunology, serving as a derivative of the classic SAR inducer, INA. Its utility is primarily in agrochemical research and the study of plant-pathogen interactions.

In contrast, the asymmetrical nicotinamide derivative is a more versatile building block. Its established role as a synthetic intermediate in both pharmaceutical and agrochemical discovery programs makes it the scaffold of choice for projects requiring a rigid, dichlorinated pyridine core for structure-activity relationship (SAR) studies against a wide array of biological targets.[7][8]

For the researcher, the choice is clear and dictated by the end goal. Understanding the distinct properties and proven applications stemming from their positional isomerism is paramount to designing efficient and successful research programs.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling halogenated organic compounds like 2,6-Dichloroisonicotinamide requires a robust understanding of their potential hazards and the specific protocols for their disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough risk assessment is mandatory. This compound, as a chlorinated pyridine derivative, presents several potential hazards that dictate its stringent disposal requirements. While specific toxicological data may be limited, the hazards can be inferred from its chemical class and data on similar compounds like 2,6-dichloroisonicotinic acid.[1][2]

The primary concerns are its potential irritant properties and harm if ingested, inhaled, or absorbed through the skin.[1] Chlorinated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects.[3] Therefore, under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, this compound is classified as hazardous waste.[4][5] It must never be disposed of via sanitary sewer systems or in standard laboratory trash.[3][4]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard CategoryDescriptionSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory tract irritation.[1][2]Based on data for 2,6-dichloroisonicotinic acid and GHS classifications for similar chlorinated compounds.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[3]A common characteristic of chlorinated aromatic compounds which can be persistent in the environment.
Physical State Solid.[3]This influences handling procedures to avoid dust formation.[2]
Waste Classification Hazardous Waste.Must be managed according to local, regional, and national hazardous waste regulations.[6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. Given the hazards of this compound, a multi-layered approach to PPE is essential.

Table 2: Recommended PPE for Handling this compound Waste

Protection TypeSpecificationRationale and Best Practices
Hand Protection Primary: Viton™ or Butyl rubber gloves. Secondary: Heavy-duty nitrile gloves for short-duration tasks or as a second layer.Chlorinated hydrocarbons can readily permeate standard nitrile gloves.[8][9] Viton™ offers exceptional resistance to chlorinated solvents and is the preferred material for prolonged handling.[10] Always inspect gloves for tears or pinholes before use.[2]
Eye Protection ANSI Z87.1-compliant safety goggles that form a tight seal around the eyes. A face shield should be worn over goggles if there is a significant splash risk.[10]Protects against splashes of contaminated solvents and airborne dust particles. Standard safety glasses do not provide adequate protection from splashes.[10]
Body Protection A fully-buttoned, long-sleeved laboratory coat. An acid-resistant or chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions.[10][11]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection All handling of solid this compound or its volatile solutions must be conducted within a certified chemical fume hood.[1][12]A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[11][13]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins at the point of generation. The cardinal rule is that chlorinated hazardous waste must be segregated from all other waste streams. [3]

Why is segregation critical?

  • Preventing Dangerous Reactions: Mixing chlorinated waste with incompatible materials, such as strong oxidizing agents or acids, can lead to violent reactions.[14][15]

  • Ensuring Proper Treatment: The final disposal method for chlorinated waste is typically high-temperature incineration to ensure complete destruction of the halogenated molecules.[16] Mixing it with non-halogenated waste complicates and increases the cost of this process.

  • Regulatory Compliance: Environmental regulations mandate the strict separation and accurate labeling of different hazardous waste categories.[17]

The following diagram outlines the decision-making process for segregating this compound waste.

G Diagram 1: Waste Segregation Workflow for this compound cluster_0 Diagram 1: Waste Segregation Workflow for this compound cluster_1 Containerization & Labeling start Waste Generated (Contains this compound) decision_type What is the waste form? start->decision_type solid Solid Waste Stream decision_type->solid Solid (Pure, Residue) labware Solid Labware Waste decision_type->labware Contaminated Labware (Gloves, Tips, Glassware) liquid Liquid Waste Stream decision_type->liquid Liquid (in Solution) container_solid Collect in a compatible, sealed container (e.g., HDPE or glass). solid->container_solid container_labware Double-bag in clearly marked hazardous waste bags or collect in a dedicated, lined solid waste container. labware->container_labware container_liquid Collect in a compatible, sealed container with a vented cap if necessary (e.g., glass or HDPE). liquid->container_liquid label_solid Label as: 'HAZARDOUS WASTE' 'this compound, Solid' List constituents and percentages. container_solid->label_solid end_point Store in designated Satellite Accumulation Area (SAA). Arrange for pickup by EHS. label_solid->end_point label_labware Label as: 'HAZARDOUS WASTE' 'Solid Labware contaminated with This compound' container_labware->label_labware label_labware->end_point label_liquid Label as: 'HAZARDOUS WASTE' 'Halogenated Organic Liquid' List all constituents and percentages. container_liquid->label_liquid label_liquid->end_point

Caption: Decision workflow for segregating and containerizing this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for managing this compound waste from generation to disposal.

1. Prepare the Waste Container:

  • Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof cap.[17] The container must be clean and dry.
  • Affix a "Hazardous Waste" label to the container before adding any waste.[14][17]

2. Collect the Waste:

  • Solid Waste: Carefully transfer excess solid this compound into the designated container using a dedicated spatula or scoop. This should be done in a chemical fume hood to prevent inhalation of dust.[1]
  • Contaminated Labware: Dispose of items like gloves, weigh boats, and pipette tips that are grossly contaminated by placing them in a dedicated, lined container for solid hazardous waste.[17] Non-reusable glassware should also be placed here.
  • Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container. Do not mix with non-halogenated solvent waste.[17]

3. Label the Container Accurately:

  • Clearly write the full chemical name: "this compound".[3]
  • For mixtures, list all chemical constituents and their approximate percentages. This is a legal requirement.[17]
  • Ensure the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard") are clearly visible.[3]
  • Keep a running log of when waste is added to the container.[17]

4. Store the Waste Container Safely:

  • Keep the waste container tightly sealed when not in use.[2][18]
  • Store the container in a designated, secondary containment bin within a laboratory's Satellite Accumulation Area (SAA).[17]
  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[2][14]

5. Arrange for Final Disposal:

  • Once the container is full (up to 90% capacity to allow for expansion) or has been in use for a specified period (per institutional policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][14]
  • Never attempt to dispose of this chemical through incineration or chemical treatment yourself unless you are specifically trained and equipped to do so.[16]

Emergency Procedures for Spills and Exposures

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

Small Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE (see Table 2), gently sweep or vacuum (with HEPA filter) the solid material into a designated hazardous waste container.[1]

  • Avoid creating dust.[2]

  • Decontaminate the spill area with an appropriate solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2,6-Dichloroisonicotinamide demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a chlorinated pyridine derivative, and while comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) for it and structurally similar compounds provide a clear basis for a cautious approach.[1][2] The primary risks are associated with irritation and harm upon contact or inhalation.

The compound is classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2]

  • Causes serious eye irritation. [2][3][4][5]

  • Causes skin irritation. [2][3]

  • May cause respiratory irritation. [2][3][4][5]

These classifications necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Hazard StatementGHS ClassificationPrevention Focus
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Administrative Controls, Hygiene
H312: Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)Gloves, Body Protection
H315: Causes skin irritationSkin Irritation (Cat. 2)Gloves, Body Protection
H319: Causes serious eye irritationEye Irritation (Cat. 2A)Eye/Face Protection
H332: Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)Engineering Controls, Respiratory Protection
H335: May cause respiratory irritationSTOT SE (Cat. 3)Engineering Controls, Respiratory Protection

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on the proper implementation of primary safety measures: engineering and administrative controls.

  • Engineering Controls: All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood.[1][2] The fume hood provides critical ventilation to capture dust and vapors at the source, preventing respiratory exposure. Ensure the sash is positioned as low as is practical for the operation.

  • Administrative Controls: Designate specific areas within the laboratory for handling this compound. Prohibit eating, drinking, and smoking in these areas to prevent accidental ingestion.[4] All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the compound's SDS.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task. The following represents the minimum required PPE for handling this compound.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[3][6]

  • Standard Operations: For tasks such as weighing solids in a fume hood or handling dilute solutions, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Splash Hazard: When there is a potential for splashing (e.g., transferring solutions, sonicating), chemical splash goggles must be worn.[7] For large-volume transfers, a face shield worn over chemical splash goggles is recommended to protect the entire face.

Skin and Body Protection

The compound is known to be harmful and irritating upon skin contact.[2][3]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.[1] For prolonged handling or immersion, select gloves with a higher protection class and a breakthrough time significantly longer than the planned procedure.[3] Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after work.[1]

  • Lab Coat: A clean, buttoned, knee-length laboratory coat must be worn to protect street clothes and skin.

  • Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered by wearing long pants and closed-toe shoes.

Respiratory Protection

The primary defense against respiratory irritation is the use of a chemical fume hood.[2][3]

  • Fume Hood Operations: When working within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Outside of a Fume Hood: In the rare event that the compound must be handled outside of a fume hood (e.g., cleaning a large spill), or if dust generation is unavoidable, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., a type N95 or P1 dust mask) is the minimum requirement for nuisance dust levels.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, repeatable workflow minimizes the potential for error and exposure.

Pre-Handling Safety Checklist
  • Verify the chemical fume hood is certified and functioning correctly.

  • Clear the workspace of any unnecessary items.

  • Assemble all necessary equipment and reagents.

  • Inspect all PPE for defects.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

Donning and Doffing PPE: The Critical Sequence

Cross-contamination often occurs during the removal of PPE. The following sequence must be followed meticulously.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Handling Chemical Handling (Inside Fume Hood) Don3->Handling Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 End Wash Hands Doff3->End Start Start Start->Don1 Handling->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Response Plan

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Response
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double glove if necessary).

    • Use dry cleanup procedures; avoid generating dust.[3]

    • Carefully sweep or vacuum (using a vacuum designed for hazardous dust) the material into a labeled, sealable container for hazardous waste.[3]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate all personnel from the area immediately.[9]

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[3] Seek immediate medical attention.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Compound: Dispose of the original compound and its container as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not discharge into drains or rivers.[2]

By integrating these safety protocols into every aspect of our workflow, we build a culture of safety that protects our most valuable asset—our scientists—and ensures the continued advancement of our critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.